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Chlormadinon

Cat. No.: B13110235
M. Wt: 362.9 g/mol
InChI Key: VUHJZBBCZGVNDZ-UHFFFAOYSA-N
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Description

Historical Context of Chlormadinone (B195047) Discovery and Early Academic Investigations

The development of chlormadinone is rooted in the broader advancements in steroid chemistry that characterized the mid-20th century. Following the initial synthesis of other progesterone (B1679170) derivatives, chlormadinone acetate (B1210297) emerged as a novel compound with distinct properties. wikipedia.org

Chlormadinone acetate (CMA) was first discovered and described in 1959, with its initial synthesis reported in 1961. wikipedia.orgnih.gov It was developed as part of a wave of synthetic progestin research that followed the creation of 17-acetoxyprogesterone (B10779386) in 1954 and medroxyprogesterone (B1676146) acetate in 1957. wikipedia.orgnih.gov The unesterified parent compound, chlormadinone, was never marketed for clinical use; research and application have focused on its acetate ester, CMA. wikipedia.org Early research paradigms centered on its use as a progestogen-only contraceptive, with studies in the 1960s exploring its local effects on the endometrium and cervical mucus. taylorandfrancis.com Initial investigations in animal models sought to characterize its fundamental biological activities, such as its effects on pregnancy and fetal development in rats. nih.gov Over time, the focus of research expanded from observing systemic hormonal effects to investigating its specific molecular interactions and mechanisms of action, particularly after its antiandrogenic properties were identified. wikipedia.org

The scientific understanding of chlormadinone's biological activity has evolved considerably since its discovery. Initially characterized by its potent progestogenic effect—approximately one-third higher than that of progesterone—its activity was assessed in classic animal models, such as maintaining pregnancy in rats and rabbits. nih.govoup.com A significant milestone in understanding its profile was the description of its antiandrogenic activity in 1966. wikipedia.org This dual activity distinguishes it from many other progestins.

Subsequent research has refined the understanding of its mechanism. Chlormadinone acetate is a potent agonist of the progesterone receptor (PR) and an antagonist of the androgen receptor (AR). wikipedia.orgnih.gov Its anti-androgenic effect is attributed to two primary mechanisms: competitively inhibiting the binding of endogenous androgens like testosterone (B1683101) to the AR, and inhibiting the activity of the 5α-reductase enzyme. nih.govresearchgate.net Due to its strong progestogenic activity, it also exerts antigonadotropic effects by providing negative feedback on the secretion of gonadotropins, which in turn suppresses ovarian and adrenal androgen production. wikipedia.orgresearchgate.netpatsnap.com Further studies have indicated it possesses weak glucocorticoid activity. wikipedia.org

Methodological Advancements Driving Chlormadinone Research

Progress in analytical chemistry and the development of more complex preclinical models have been crucial in advancing the scientific investigation of chlormadinone.

The ability to accurately detect and quantify chlormadinone and its metabolites in biological and environmental samples has been critical for research. Methodological advancements have moved from less specific techniques to highly sensitive and precise methods, enabling detailed pharmacokinetic studies and ultra-trace level monitoring.

Table 1: Evolution of Analytical Techniques in Chlormadinone Studies

Technique Description Application in Chlormadinone Research
Spectrophotometry & Thin-Layer Chromatography (TLC) Early methods using infra-red and ultra-violet absorption spectrophotometry were used for identification, while TLC was used to assess purity. nih.govlgcstandards.com Provided foundational methods for the initial identification and purity assessment of the compound. nih.govlgcstandards.com
High-Performance Liquid Chromatography (HPLC) A technique that separates, identifies, and quantifies components in a mixture with high resolution. Used for the routine analysis and purity assay of chlormadinone acetate. nih.govbdg.co.nz

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive and selective technique combining liquid chromatography with mass spectrometry. | Enables the confirmatory analysis and quantification of chlormadinone acetate at very low concentrations in complex matrices like bovine plasma and surface water. nih.govrsc.org |

Preclinical models have been essential for characterizing the biological profile of chlormadinone, from its systemic effects to its molecular interactions.

Table 2: Sophisticated Preclinical Models in Chlormadinone Investigation

Model Type Description Contribution to Chlormadinone Research
In vivo Animal Models Studies conducted in living organisms such as rats, rabbits, and dogs to assess systemic physiological effects. Used to establish progestational activity, effects on pregnancy, ovulation inhibition, and anti-fertility effects. nih.govoup.com Early carcinogenicity testing was also performed in mice, rats, and dogs. inchem.org
In vitro Cell Culture Systems Studies using cells grown in a controlled laboratory environment to investigate cellular and molecular mechanisms. Employed to study the effects of chlormadinone acetate on specific cell types, such as human dental pulp cells, and to investigate its binding affinity and activity at various steroid hormone receptors. researchgate.netresearchgate.net

| Genetically Engineered Models | The use of genetically modified organisms to study the function of specific genes or proteins. | While not detailed in the provided context for chlormadinone specifically, such models are a cornerstone of modern steroid receptor research for dissecting the roles of individual receptors (e.g., PR, AR) in mediating hormonal effects. |

Conceptual Framework for Investigating Steroid Hormone Receptor Modulators

The study of chlormadinone is situated within the broader conceptual framework of steroid hormone receptor modulators. These receptors, including those for estrogens, progesterone, androgens, glucocorticoids, and mineralocorticoids, belong to a superfamily of ligand-activated transcription factors. researchgate.netphysiology.org They share a common mechanism of action: translating a small-molecule hormonal signal into changes in gene expression and cellular function. researchgate.net

Steroid hormones typically bind to these intracellular receptors, causing a conformational change that allows the receptor-ligand complex to bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. scielo.brglowm.com This binding initiates the recruitment of co-regulator proteins and the general transcription machinery, ultimately modulating (inducing or inhibiting) the transcription of the gene. physiology.orgglowm.com

A compound like chlormadinone acetate acts as a modulator of these receptors. researchgate.net Its binding to the progesterone receptor results in an agonist response, mimicking the natural ligand, progesterone. nih.gov Conversely, its binding to the androgen receptor results in an antagonist response, blocking the action of natural androgens. nih.gov This ability to elicit different responses at different receptors is a key feature of selective receptor modulators, and their ultimate biological effect is determined by the specific ligand, the receptor subtype, the cellular context, and the array of co-regulator proteins present. scielo.br

Theoretical Underpinnings of Progestin Receptor Ligand Interactions

The biological effects of progestins like Chlormadinone are primarily mediated through their interaction with progesterone receptors (PR), which are members of the nuclear receptor superfamily of ligand-activated transcription factors. ebi.ac.ukbioscientifica.com These receptors are found within cells and, upon activation by a ligand such as progesterone or a synthetic progestin, modulate the transcription of specific target genes. glpbio.comwikipedia.org

The progesterone receptor exists in two main isoforms, PR-A and PR-B, which are encoded by the same gene but arise from different promoters. wikipedia.orgnih.govbiorxiv.org These isoforms are structurally identical in their core domains but differ at the N-terminus, with PR-B containing an additional 164 amino acids. bioscientifica.comnih.gov This structural difference leads to distinct functional activities, with PR-B generally acting as a stronger activator of gene transcription, while PR-A can sometimes inhibit the activity of PR-B. wikipedia.org

The interaction between a progestin ligand and the PR is a highly specific process governed by the structure of both the ligand and the receptor's ligand-binding domain (LBD). The LBD is a complex three-dimensional pocket composed of multiple alpha-helices. nih.gov When a ligand binds, it induces a conformational change in the LBD. wikipedia.org This structural shift is critical for the subsequent steps in receptor activation, including dimerization of the receptor, its translocation into the nucleus, and its binding to specific DNA sequences known as progesterone response elements (PREs) in the regulatory regions of target genes. tandfonline.comglpbio.comwikipedia.org The binding of the PR complex to DNA, along with the recruitment of co-regulatory proteins, ultimately initiates or represses gene transcription. biorxiv.org

Receptor TypeBinding InteractionConsequence of Binding
Nuclear Progesterone Receptor (nPR) Chlormadinone binds to the Ligand-Binding Domain (LBD) of the intracellular PR-A and PR-B isoforms. tandfonline.comchemicalbook.inInduces conformational change, receptor dimerization, nuclear translocation, and binding to Progesterone Response Elements (PREs) on DNA to regulate gene transcription. glpbio.comwikipedia.org
Androgen Receptor (AR) Chlormadinone competitively binds to the androgen receptor. nih.govnih.govBlocks the effects of endogenous androgens like testosterone and dihydrotestosterone (B1667394). nih.gov
Glucocorticoid Receptor (GR) Chlormadinone exhibits weak binding affinity for the glucocorticoid receptor. wikipedia.orgchemicalbook.inglpbio.comCan produce slight glucocorticoid effects, particularly at higher concentrations. nih.gov
Membrane Progesterone Receptors (mPRs) Some progesterone effects are mediated rapidly through membrane-bound receptors, which are structurally distinct from nPRs. bioscientifica.comnih.govThe specific interactions of Chlormadinone with mPRs are a subject of ongoing research.

Chlormadinone's Position within the Landscape of Steroid Hormone Research

The development of synthetic progestins revolutionized reproductive medicine and endocrinology research. The quest began in the 1940s and 50s, driven by the need for orally active and more potent alternatives to the natural hormone progesterone, which was expensive to produce and had poor bioavailability. pbs.org Early breakthroughs included the synthesis of norethindrone (B1679910) in 1951 and norethynodrel (B126153) in 1953, which became key components of the first oral contraceptives. asu.edutandfonline.com

These first-generation progestins were derived from testosterone (19-nortestosterone derivatives). Chlormadinone, synthesized in 1961, belongs to a different class, being a derivative of 17α-hydroxyprogesterone. wikipedia.orgnih.gov This structural difference is significant as it imparts a distinct pharmacological profile. Unlike many 19-nortestosterone derivatives, Chlormadinone is noted for its lack of androgenic side effects and its pronounced anti-androgenic properties. nih.gov

This places Chlormadinone in a group of progestins often favored in research for their ability to provide potent progestogenic effects without confounding androgenic activity. It is often compared and contrasted with other progestins to dissect the specific roles of different hormonal activities. For example, its anti-androgenic effects are a key feature distinguishing it from progestins like Levonorgestrel (B1675169), while its progesterone-derived structure sets it apart from spironolactone (B1682167) derivatives like Drospirenone. researchgate.net This unique combination of a strong progestogenic effect coupled with anti-androgenic activity has secured Chlormadinone's position as a significant compound in biomedical studies focusing on hormonal regulation, receptor pharmacology, and the development of agents with specific therapeutic profiles. nih.govresearchgate.net

Compound NameChemical Class/DerivativeKey Distinguishing Features in Research
Progesterone Natural Pregnane SteroidEndogenous hormone; serves as the baseline for comparing the activity of synthetic progestins. kup.at
Norethindrone 19-Nortestosterone DerivativeFirst orally active progestin; a foundational compound in the history of synthetic steroids. asu.edutandfonline.com
Levonorgestrel 19-Nortestosterone DerivativeA potent "second-generation" progestin; known for some residual androgenic activity. tandfonline.com
Chlormadinone Acetate 17α-Hydroxyprogesterone DerivativeStrong progestogenic and distinct anti-androgenic activity; lacks androgenic effects. nih.govresearchgate.net
Drospirenone Spironolactone DerivativePossesses both anti-androgenic and anti-mineralocorticoid properties. researchgate.net
Cyproterone (B1669671) Acetate 17α-Hydroxyprogesterone DerivativeKnown for its very potent anti-androgenic effects. bmj.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27ClO3 B13110235 Chlormadinon

Properties

IUPAC Name

17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,14-16,25H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHJZBBCZGVNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859691
Record name 6-Chloro-17-hydroxypregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Chlormadinone Action

Steroid Hormone Receptor Interactions and Binding Kinetics

Chlormadinone's pharmacological profile is largely defined by its binding affinity and selectivity for various steroid hormone receptors. It is a potent agonist of the progesterone (B1679170) receptor, an antagonist of the androgen receptor, and exhibits weak glucocorticoid activity. wikipedia.org

Progesterone Receptor Subtype (PR-A, PR-B) Binding Affinity and Selectivity

Chlormadinone (B195047) acetate (B1210297) (CMA) demonstrates a high affinity and activity at the progesterone receptor (PR). researchgate.netnih.gov In fact, its binding affinity is about one-third higher than that of natural progesterone. tandfonline.comnih.gov The human progesterone receptor exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have different transcriptional start sites. tandfonline.com Both isoforms share an identical hormone-binding domain, suggesting that their affinity for progestogens like chlormadinone would be similar. tandfonline.com Chlormadinone's potent progestogenic activity is the foundation for its use in contraception and hormone replacement therapy. nih.gov

Binding studies have quantified the affinity of CMA for the human progesterone receptor, revealing a Ki value of 2.5 nM. nih.gov This high affinity underscores its potent progestogenic effects. nih.govchemicalbook.in

Androgen Receptor (AR) Binding Characteristics and Ligand Specificity

In addition to its progestogenic activity, chlormadinone is a notable antiandrogen, acting as an antagonist to the androgen receptor (AR). wikipedia.orgnih.gov It competitively inhibits the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) to the AR. nih.gov The binding affinity of CMA for the human androgen receptor is significant, with a reported Ki value of 3.8 nM. nih.govcaymanchem.com This affinity is comparable to its affinity for the progesterone receptor. nih.gov

While it acts as an antagonist, some evidence suggests that chlormadinone may be a weak partial agonist of the AR in the absence of more potent androgens. wikipedia.org Its antiandrogenic activity is also attributed to the inhibition of 5α-reductase, an enzyme that converts testosterone to the more potent dihydrotestosterone. nih.govpatsnap.com This dual action of receptor blockade and enzyme inhibition contributes to its effectiveness in managing androgen-dependent conditions. nih.gov

Glucocorticoid Receptor (GR) Modulatory Capacity

Chlormadinone also interacts with the glucocorticoid receptor (GR), albeit with a lower affinity compared to the progesterone and androgen receptors. nih.gov Binding assays have determined the Ki value for CMA at the human glucocorticoid receptor to be 16 nM. nih.govcaymanchem.com This indicates a binding affinity that is approximately five to six times lower than its affinity for the PR and AR. nih.govkarger.com Consequently, chlormadinone is considered to have weak glucocorticoid activity, which is generally not clinically significant at typical therapeutic doses. wikipedia.orgnih.gov

Off-target Receptor Interactions at High Concentrations in vitro

In vitro studies have shown that at high concentrations, chlormadinone's interactions are primarily focused on the progesterone, androgen, and glucocorticoid receptors. chemicalbook.inglpbio.com It has been demonstrated that chlormadinone does not bind to the estrogen or mineralocorticoid receptors. wikipedia.orgchemicalbook.inglpbio.com This specificity contributes to its favorable profile, as it avoids the side effects associated with estrogenic and mineralocorticoid activity. nih.govresearchgate.net

Receptor Conformational Changes Induced by Chlormadinone Binding

The binding of a ligand, such as chlormadinone, to a steroid receptor induces a conformational change in the receptor protein. wikipedia.org This alteration is a critical step in initiating the downstream signaling cascade. Upon binding, the receptor dissociates from heat-shock proteins, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as hormone response elements. wikipedia.org For the progesterone receptor, the binding of an agonist like chlormadinone leads to a conformation that recruits co-activators, resulting in the transcription of target genes. tandfonline.com Conversely, as an androgen receptor antagonist, chlormadinone binding likely induces a conformational change that either prevents the recruitment of co-activators or promotes the binding of co-repressors, thereby inhibiting the transcription of androgen-responsive genes. tandfonline.com The specific conformational changes induced by chlormadinone binding to the AR can be influenced by mutations in the receptor, which has been observed in the context of prostate cancer. bioscientifica.comoup.com

Downstream Signaling Pathway Modulation

The interaction of chlormadinone with its target receptors initiates a cascade of intracellular events that modulate various signaling pathways, ultimately leading to its physiological effects.

As a progesterone receptor agonist, chlormadinone binding triggers the transcription of progesterone-responsive genes. nih.gov This is the primary mechanism behind its effects on the endometrium, leading to changes that make it less receptive to implantation. patsnap.com

The antiandrogenic effects of chlormadinone are mediated by its blockade of the androgen receptor, which prevents the transcription of androgen-dependent genes. scirp.org This is beneficial in treating conditions like acne and hirsutism. scirp.org Furthermore, chlormadinone has been shown to inhibit the growth of the human breast cancer cell line ZR-75-1 through a mechanism involving both androgen and progesterone receptor-mediated pathways. pharmacompass.com

Recent research has also shed light on other signaling pathways modulated by chlormadinone. Studies have shown that it can promote the differentiation of human mesenchymal stem cells into osteoblasts through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway. nih.gov Similarly, in human dental pulp cells, chlormadinone has been found to enhance odontogenic differentiation and mineralization via the ERK pathway. airlinkdoha.comnih.govnih.gov It has also been suggested that chlormadinone may suppress prostaglandin (B15479496) biosynthesis in the human endometrium by down-regulating cyclooxygenase-2 (COX-2) expression. researchgate.net

These findings highlight the multifaceted nature of chlormadinone's action, extending beyond its well-established effects on steroid hormone receptor signaling to influence other key cellular pathways.

Interactive Data Table: Binding Affinities of Chlormadinone and its Metabolites

CompoundProgesterone Receptor (Ki, nM)Androgen Receptor (Ki, nM)Glucocorticoid Receptor (Ki, nM)
Chlormadinone Acetate (CMA)2.5 nih.gov3.8 nih.gov16 nih.gov
3α-hydroxy-CMA13 nih.gov83 nih.gov69 nih.gov
3β-hydroxy-CMA6.0 nih.gov20 nih.gov21 nih.gov

Genomic Pathway Activation and Transcriptional Regulation

The genomic actions of Chlormadinone are initiated by its binding to intracellular steroid receptors, predominantly the progesterone receptor (PR). nih.govpatsnap.com Chlormadinone acetate (CMA), the acetate ester of Chlormadinone, is a potent agonist of the PR. nih.gov This interaction triggers a cascade of events that ultimately alters the transcription of target genes.

Recruitment of Coregulatory Proteins (Coactivators, Corepressors)

Upon binding to Chlormadinone, the progesterone receptor undergoes a conformational change. This altered receptor, in its dimerized form, translocates to the nucleus and binds to specific DNA sequences known as progesterone response elements (PREs). mdpi.comnih.gov The transcriptional activity of the Chlormadinone-PR complex is modulated by the recruitment of coregulatory proteins. These proteins, which include coactivators and corepressors, either enhance or inhibit the rate of gene transcription. mdpi.comfspog.org The specific coregulators recruited can vary depending on the cell type and the specific target gene, leading to tissue-specific effects of Chlormadinone. The interaction between the receptor and coregulators is a pivotal step in determining the ultimate physiological response to the hormone. fspog.org

Regulation of Gene Expression Profiles through Hormone Response Elements

The binding of the Chlormadinone-receptor complex to hormone response elements (HREs) on the DNA is a key mechanism for regulating gene expression. nih.govcancerbiomed.org For instance, in the context of contraception, Chlormadinone's suppression of gonadotropin secretion is a result of its action on the hypothalamus and pituitary gland, where it modulates the expression of genes involved in hormone production. patsnap.compharmacompass.com Similarly, its effects on the endometrium, leading to a less receptive state for implantation, are due to the altered expression of various genes that control endometrial proliferation and differentiation. patsnap.com

A study on southern white rhinoceros granulosa cells indicated that treatment with Chlormadinone acetate led to differential expression of genes involved in follicle development, such as GDF9, LHR, PGR, TNF, and TP53, when compared to untreated animals. publish.csiro.au

Cellular Processes Regulated by Chlormadinone

Chlormadinone exerts significant influence over several fundamental cellular processes, including proliferation, apoptosis, differentiation, and biosynthesis. Its regulatory actions are highly context-dependent, varying with the cell type and the specific hormonal environment.

Regulation of Cellular Proliferation and Apoptosis in Preclinical Models

Chlormadinone acetate's (CMA) effects on cellular proliferation and apoptosis are multifaceted, demonstrating different outcomes in various preclinical models.

In a prostate cancer chemoprevention model using conditional PTEN-deficient mice, CMA treatment inhibited the proliferation of prostate adenocarcinoma cells. nih.govwaocp.org Concurrently, it was observed that CMA induced apoptosis in the adenocarcinoma cells in this model waocp.org.

Conversely, studies on breast epithelial cells present a more complex picture. In the human breast cancer cell line MCF-7, CMA tested alone at high concentrations was found to stimulate cell proliferation thieme-connect.com. However, when combined sequentially with estradiol (B170435), CMA inhibited the proliferation of these cells over a wide range of concentrations thieme-connect.com. In a different model using intraductal xenografts of normal human breast epithelial cells, Chlormadinone, being an anti-androgenic progestin, did not promote cell proliferation, in contrast to androgenic progestins which did. embopress.orgnih.govunil.ch This suggests that the androgenic properties of progestins are a key determinant of their proliferative activity in breast tissue embopress.org.

In a study on benign prostatic tissue, a three-week administration of CMA was reported to induce the proliferation of basal cells scirp.org.

Table 1: Effects of Chlormadinone Acetate (CMA) on Cellular Proliferation and Apoptosis in Preclinical Models

Preclinical ModelEffect on ProliferationEffect on ApoptosisCitation
PTEN-deficient mouse (Prostate Cancer)InhibitedInduced nih.govwaocp.org
MCF-7 Breast Cancer Cells (Alone)Stimulated (at high doses)Not specified thieme-connect.com
MCF-7 Breast Cancer Cells (with Estradiol)InhibitedNot specified thieme-connect.com
Human Breast Epithelial XenograftsNo effectNot specified embopress.orgnih.gov
Human Prostatic TissueInduced (Basal Cells)Not specified scirp.org

Modulation of Cellular Differentiation Pathways

Chlormadinone has been identified as a significant modulator of cellular differentiation, particularly in mesenchymal stem cells.

One key finding is its role as an osteogenic activator. In human bone marrow-derived mesenchymal stem cells (hBMSCs), CMA was shown to promote osteoblast differentiation and subsequent calcium deposition nih.gov. This pro-osteogenic effect was accompanied by the suppression of adipogenesis, the differentiation pathway leading to fat cells nih.gov.

A similar effect was observed in human dental pulp cells (hDPCs), where CMA was found to improve odontogenic differentiation and mineralization nih.govresearchgate.net. The mechanism underlying these differentiation-promoting effects in both hBMSCs and hDPCs involves the activation of the extracellular signal-regulated kinases (ERK) signaling pathway. nih.govnih.gov Inhibition of the ERK pathway was shown to suppress the CMA-stimulated differentiation, confirming the pathway's critical role nih.govnih.govresearchgate.net.

Furthermore, research on human prostatic cells suggests that CMA treatment may induce an epithelial to mesenchymal transition (EMT), a complex differentiation process. This was inferred from the observation that basal cells elongated and some glandular cells began to express CD44, a marker associated with this transition scirp.org.

Table 2: Modulation of Cellular Differentiation by Chlormadinone Acetate (CMA)

Cell TypeDifferentiation EffectKey Signaling PathwayCitation
Human Bone Marrow Mesenchymal Stem Cells (hBMSCs)Promotes Osteoblast differentiation; Suppresses AdipogenesisERK Signaling Pathway nih.gov
Human Dental Pulp Cells (hDPCs)Promotes Odontogenic differentiation and mineralizationERK Signaling Pathway nih.govresearchgate.netresearchgate.net
Human Prostatic CellsSuggests induction of Epithelial to Mesenchymal Transition (EMT)Not specified scirp.org

Impact on Cellular Secretion and Protein Synthesis

Chlormadinone demonstrates clear effects on cellular secretion in various tissues. A primary and well-documented action is the suppression of gonadotropin secretion from the pituitary gland through a negative feedback mechanism on the hypothalamus-pituitary system nih.govresearchgate.net. This antigonadotropic effect is a cornerstone of its clinical use.

In addition to its systemic endocrine effects, Chlormadinone also acts locally on secretory tissues. It is known to increase the viscosity of cervical mucus, altering its composition and function nih.govresearchgate.net. One study also noted that some users experienced changes in the daily secreted amount of saliva ekb.eg.

Regarding protein synthesis, Chlormadinone's role in promoting differentiation pathways implies a concurrent increase in the synthesis of specific proteins. In the context of odontogenic differentiation, CMA treatment enhanced the expression of odontogenic marker genes, including alkaline phosphatase (ALP), osteocalcin (B1147995) (OCN), dentin sialophosphoprotein (DSPP), and dentin matrix protein-1 (DMP-1). nih.govresearchgate.net This upregulation of gene expression necessarily leads to the increased synthesis of these specific functional and structural proteins, driving the differentiation process.

Preclinical Research Models and Methodologies for Chlormadinone Investigation

In Vitro Cellular and Organotypic Models

In vitro models are fundamental for dissecting the molecular and cellular effects of Chlormadinone (B195047) in a controlled environment. These systems allow for detailed mechanistic studies that are often not feasible in more complex living organisms.

Two-Dimensional Cell Culture Systems for Mechanistic Elucidation

Two-dimensional (2D) cell culture, or monolayer culture, represents a foundational tool in the study of Chlormadinone. mdpi.comnih.gov This method involves growing cells on a flat surface, which is advantageous for its simplicity and cost-effectiveness. nih.gov In the context of Chlormadinone research, 2D cell cultures are instrumental for initial drug screening and for understanding fundamental cellular processes. mdpi.comnih.gov For instance, studies using 2D cultures have been crucial in determining the compound's effects on cell proliferation and gene expression. However, it is important to acknowledge that 2D models may not fully replicate the complex in vivo cellular environment, as they lack the intricate cell-to-cell and cell-to-matrix interactions found in living tissues. mdpi.comnih.gov

Three-Dimensional (3D) Cell Culture Models (e.g., Spheroids, Organoids)

To bridge the gap between 2D cultures and in vivo conditions, three-dimensional (3D) cell culture models like spheroids and organoids are increasingly employed. mdpi.comencyclopedia.pub These models better mimic the in vivo microenvironment, including nutrient and oxygen gradients, which can influence drug penetration and efficacy. mdpi.com Spheroids, which are aggregates of cells grown in suspension or non-adherent surfaces, and organoids, which are self-organizing 3D structures derived from stem cells, offer a more physiologically relevant context for studying the effects of compounds like Chlormadinone. nih.gov For example, 3D models have been used to investigate drug resistance and the complex interactions within a tumor microenvironment. nih.gov The use of 3D models is particularly valuable in cancer research for screening anticancer therapeutics. mdpi.com

Primary Cell Culture Systems for Tissue-Specific Responses

Primary cell cultures involve isolating cells directly from tissues and growing them in vitro. eppendorf.commdpi.com These models are highly valued because they closely represent the physiological and biochemical properties of their tissue of origin. eppendorf.com In Chlormadinone research, primary cell cultures are essential for studying tissue-specific responses to the compound. kosheeka.com For example, primary endometrial cells have been used to investigate the direct effects of Chlormadinone on the uterine lining. nih.gov The use of primary cells allows for the examination of how Chlormadinone might affect different cell types within a specific organ, providing more nuanced insights than immortalized cell lines. mdpi.comkosheeka.com

Co-culture Models for Cell-Cell Interaction Studies

Co-culture models, where two or more different cell types are grown together, are used to study the intricate interactions between cells. nih.govfrontiersin.org These models are particularly relevant for understanding how Chlormadinone might modulate communication between different cell populations within a tissue. frontiersin.org For instance, a co-culture of breast cancer cells and stromal fibroblasts could be used to investigate how Chlormadinone affects the tumor microenvironment. frontiersin.orgresearchgate.net Co-culture systems can be designed as direct models, where cells are in physical contact, or indirect models, where they are separated by a permeable membrane, allowing for the study of both contact-dependent and paracrine signaling. nih.gov

Organotypic Explant Cultures for Complex Tissue Responses

Organotypic explant cultures involve the in vitro cultivation of whole or sliced tissue fragments, thereby preserving the native tissue architecture and cell-cell interactions. uq.edu.aumdpi.com This model is particularly advantageous for studying the complex response of an entire tissue to a compound like Chlormadinone. nih.gov For example, human endometrial explants have been used to demonstrate the down-regulation of cyclooxygenase-2 mRNA by Chlormadinone acetate (B1210297), providing evidence of its anti-inflammatory potential within a complex tissue environment. nih.gov Similarly, mouse mammary organoids have been utilized to show that Chlormadinone acetate, unlike some other progestins, does not induce the expression of Receptor Activator of NF-κB Ligand (Rankl), a key mediator of cell proliferation. unil.ch This highlights the utility of organotypic cultures in revealing differential effects of compounds within a preserved tissue context.

In Vivo Animal Models for Mechanistic and Pharmacodynamic Studies

In vivo animal models are indispensable for understanding the systemic effects of Chlormadinone, including its pharmacokinetics and pharmacodynamics, in a living organism. news-medical.netpharmaron.combiocytogen.comukdri.ac.uk These models allow for the investigation of how the compound is absorbed, distributed, metabolized, and excreted, as well as its effects on various organ systems.

Rats have been a commonly used animal model in Chlormadinone research. Studies in castrated rats have demonstrated the antiandrogenic activity of Chlormadinone acetate and its metabolites by observing the inhibition of testosterone-stimulated growth of the prostate and seminal vesicles. nih.gov Furthermore, research in rats has shown that low doses of Chlormadinone can selectively impair epididymal function and sperm maturation without significantly altering testicular function or pituitary gonadotropin secretion. glpbio.com The genotoxic potential of Chlormadinone acetate has also been evaluated using mouse bone marrow cells. researchgate.net

The rabbit has also served as a valuable model. In the rabbit endometrial proliferation test, Chlormadinone acetate and its metabolites have demonstrated progestomimetic activities. nih.gov Additionally, the metabolism of Chlormadinone acetate has been studied in rabbits, along with other species like rats, dogs, and humans, to identify and assess the anti-androgenic activity of its metabolites. dntb.gov.ua

The following table summarizes key findings from in vivo animal studies investigating Chlormadinone:

Animal ModelTissue/Organ StudiedKey Findings
RatProstate, Seminal VesiclesInhibition of testosterone-stimulated growth, demonstrating antiandrogenic activity. nih.gov
RatEpididymisImpaired function and sperm maturation at low doses. glpbio.com
MouseBone Marrow CellsEvaluation of genotoxic potential. researchgate.net
RabbitEndometriumDemonstration of progestomimetic activity. nih.gov

These in vivo studies, in conjunction with the in vitro models, provide a comprehensive understanding of the biological effects of Chlormadinone, which is crucial for its preclinical evaluation.

Rodent Models (e.g., Mice, Rats) for Reproductive Physiology Investigations

Rodent models, particularly mice and rats, are foundational in reproductive physiology research due to their relatively short gestation periods, well-characterized reproductive cycles, and the availability of genetically uniform inbred strains. wustl.edu They are frequently used because they are cost-effective and easy to handle and house. itrlab.com

Wistar rats, for instance, are a valuable model for studying reproductive health and illness mechanisms due to similarities with humans in reproductive anatomy and hormonal regulation. biomedgrid.com However, significant physiological differences exist; rodents have a much shorter reproductive cycle (e.g., 4 days in rats vs. 28 days in humans) and are poly-ovulatory, unlike mono-ovulatory humans. biomedgrid.com Despite these differences, knockout mouse models have provided critical evidence supporting the importance of molecules like progesterone (B1679170) in parturition, making them indispensable for studying progestins such as chlormadinone. wustl.edu Mouse models specifically developed to exhibit high-fertility phenotypes have also been generated, providing unique insights into the molecular and cellular mechanisms that enhance fertility, which can be used as a baseline to study the effects of fertility-modulating compounds. bioscientifica.com

Table 1: Comparison of Rodent and Human Reproductive Characteristics

CharacteristicRodent Models (Rats/Mice)HumansRelevance for Chlormadinone Research
Reproductive Cycle Length4-5 days biomedgrid.com~28 days biomedgrid.comAllows for rapid assessment of cycle-dependent effects.
OvulationPoly-ovulatory (multiple ova) biomedgrid.comMono-ovulatory (single ovum) biomedgrid.comModel for studying effects on ovulation and follicular development.
Gestation Length~21 days biomedgrid.com~9 months biomedgrid.comEnables faster studies on pregnancy and parturition.
Genetic ManipulationWell-established (knockout/transgenic models) wustl.eduNot applicableIdeal for investigating the role of specific receptors (e.g., progesterone receptor) in chlormadinone's mechanism of action.

Non-Rodent Models (e.g., Rabbits, Primates) for Comparative Preclinical Studies

Regulatory agencies often require preclinical data from both a rodent and a non-rodent species to better predict potential outcomes in humans. itrlab.comtum.de Non-rodent models such as rabbits, dogs, minipigs, and non-human primates (NHPs) offer different physiological systems for comparative analysis. erbc-group.comnih.gov

Rabbits have been used effectively in studies of chlormadinone. In one key study, mature female rabbits were administered chlormadinone acetate orally to investigate its antifertility mechanisms. oup.com The research found that the compound could prevent pregnancy by inhibiting fertilization and accelerating egg transport, demonstrating a direct effect on the reproductive tract. oup.com

Dogs have also been used in long-term studies. However, the use of chlormadinone acetate in these models was associated with the development of mammary tumors, a finding that contributed to the withdrawal of its approval for use in the United States. nih.gov Similarly, a long-term study involving weekly oral administration of chlormadinone acetate to both bitches (dogs) and queens (cats) found that while effective in preventing estrus, it led to mammary or uterine disorders in a significant portion of the animals. mdpi.com Minipigs are increasingly used as an alternative to dogs and rabbits due to their physiological similarities to humans. nih.gov When other species are not relevant, particularly for biotherapeutics, NHPs may be considered. nih.gov

Genetically Modified Animal Models for Specific Pathway Analysis

Genetically modified animal models are powerful tools for dissecting the function of specific genes and molecular pathways. mdpi.com These models, which include knockout, knock-in, humanized, and transgenic animals, are often created using advanced gene-editing technologies like CRISPR/Cas9. biocytogen.compolygene.ch

In the context of chlormadinone research, such models offer the ability to investigate its mechanism of action with high precision. For example, a knockout mouse model lacking the progesterone receptor could be used to determine which effects of chlormadinone are mediated through this receptor and which are off-target. Similarly, humanized mouse models, where a mouse gene is replaced with its human counterpart, allow for the study of the compound's interaction with the human version of a target protein in a living organism. biocytogen.com While specific studies using genetically modified animals to investigate chlormadinone are not widely published, the methodology is a cornerstone of modern pharmacology for elucidating the roles of specific genes and their signaling pathways in drug response. mdpi.combiocytogen.com

Surgical Models for Simulating Physiological or Pathological States

Surgical models involve interventions to create a specific physiological or pathological state that does not occur naturally in the animal, allowing researchers to study disease progression or the effects of a compound under specific conditions. mdpi.com In reproductive research, this can be particularly useful.

For instance, because spontaneous preterm labor is rare in mice and rats, researchers may induce early delivery through the administration of agents like lipopolysaccharide to simulate the pathological state of infection-induced preterm birth. wustl.edu This type of induced-disease model could be used to investigate whether chlormadinone has a therapeutic effect in preventing premature uterine contractions. Another application of surgical models is the targeted delivery of a substance. A laparotomy, a surgical incision into the abdominal cavity, has been used to perform intraovarian injections of compounds in female dogs, allowing for direct investigation of effects on the ovary. mdpi.com Such a model could be employed to study the localized effects of chlormadinone on ovarian function, separate from its systemic effects.

Route of Administration in Animal Studies for Experimental Design Considerations

The route by which a compound is administered in an animal study is a critical experimental parameter that can significantly influence the outcome. mcgill.ca The choice of route depends on the compound's properties (e.g., solubility, viscosity), the experimental goal, the animal species, and the desired frequency of dosing. mcgill.ca

Common routes are broadly categorized as enteral (via the gastrointestinal tract) and parenteral (bypassing the gastrointestinal tract). In chlormadinone research, various routes have been utilized. Studies in rabbits have employed oral administration (gavage) to investigate antifertility effects. oup.com In a study on heifers, a pour-on method was used, where the substance was applied topically to the skin and absorbed systemically. nih.gov The vehicle, or the solution used to dissolve and carry the compound, is also a key consideration, as it should be biologically inert and suitable for the chosen administration route. mcgill.camedchemexpress.com

Table 2: Selected Routes of Administration in Animal Research

Route CategorySpecific RouteDescriptionConsiderations
EnteralOral (Gavage)Administration directly into the stomach via a tube. mcgill.caEnsures precise delivery of the substance. mcgill.ca
Oral (in feed/water)Substance is mixed with the animal's food or drinking water. mcgill.caLess stressful for the animal, but consumption can be variable. mcgill.ca
ParenteralSubcutaneous (SC)Injection into the space beneath the skin.Allows for slow, sustained absorption.
Intravenous (IV)Injection directly into a vein.Provides immediate and 100% bioavailability.
TopicalPour-on / DermalApplication to the skin for systemic absorption. nih.govUseful for long-term administration and suitable for animals at pasture. nih.gov

Advanced Methodologies for Chlormadinone Research

Modern biomedical research employs a range of advanced molecular biology techniques to gain deeper insights into the mechanisms of action of compounds like chlormadinone. Transcriptomic analysis is one such powerful methodology.

Transcriptomic Analysis (RNA-Seq, qPCR) for Gene Expression Profiling

Transcriptomics is the study of the complete set of RNA transcripts produced by an organism's genome under specific conditions. biocompare.com Analyzing the transcriptome reveals how gene expression patterns change in response to a compound, providing clues about its molecular effects. nih.gov The primary techniques for this analysis are RNA sequencing (RNA-Seq) and real-time quantitative polymerase chain reaction (qPCR). biocompare.com

RNA-Seq is a high-throughput sequencing technology that provides a comprehensive, unbiased snapshot of the entire transcriptome. nih.govrna-seqblog.com It can quantify the expression levels of thousands of genes simultaneously and discover novel transcripts. nih.gov

qPCR is a highly sensitive and quantitative method used to measure the expression of a small, targeted number of genes. biocompare.comrna-seqblog.com It is often used to validate the results obtained from broader, discovery-based methods like RNA-Seq. nih.govresearchgate.net

In research relevant to chlormadinone, qPCR has been used to investigate its effects on the expression of specific genes. For example, one study used qPCR to evaluate how chlormadinone acetate affected the expression of odontogenic marker genes, such as alkaline phosphatase (ALP) and osteocalcin (B1147995) (OCN), in human dental pulp cells. researchgate.net This type of analysis provides direct evidence of chlormadinone's ability to modulate specific gene pathways.

Table 3: Comparison of RNA-Seq and qPCR for Gene Expression Analysis

FeatureRNA-Sequencing (RNA-Seq)Quantitative PCR (qPCR)
ScopeGenome-wide, unbiased survey of all transcripts. biocompare.comTargeted analysis of a limited number of specific genes. biocompare.com
Primary UseDiscovery of differentially expressed genes and novel transcripts. nih.govQuantification of known gene targets, validation of RNA-Seq data. rna-seqblog.comresearchgate.net
SensitivityHigh, can detect rare transcripts. rna-seqblog.comVery high and highly quantitative for specific targets. biocompare.com
ThroughputHigh, analyzes millions of sequences in one run. rna-seqblog.comLower, best for many samples and few genes. biocompare.com
Data AnalysisComputationally intensive, requires bioinformatics expertise. biocompare.comnih.govRelatively straightforward.

Proteomic Analysis (Mass Spectrometry-based, Western Blot) for Protein Expression

Proteomic analysis serves as a cornerstone in elucidating the molecular mechanisms of chlormadinone acetate (CMA). This is achieved by identifying and quantifying the entire set of proteins (the proteome) in a cell or tissue under specific conditions. Mass spectrometry (MS) and Western blotting are two powerful, often complementary, techniques used for this purpose. nih.govazurebiosystems.com

Mass Spectrometry (MS)-Based Proteomics: MS-based proteomics is an indispensable tool for comprehensively analyzing biological samples to understand the proteome. nih.gov This high-throughput technology measures the mass-to-charge ratio of ions to identify and quantify thousands of proteins from a complex mixture. nih.gov In the context of chlormadinone research, MS can reveal large-scale changes in protein expression profiles following treatment. For example, label-free quantitative proteomics, which compares the number of mass spectra assigned to each protein, has been used to identify potential biomarkers and understand molecular mechanisms in various biological contexts. frontiersin.org

Methodologies like liquid chromatography-mass spectrometry (LC-MS/MS) are employed to analyze complex protein mixtures. nih.gov In a typical workflow, proteins from control and chlormadinone-treated cells are extracted, digested into smaller peptides, and then separated by liquid chromatography before being analyzed by the mass spectrometer. researchgate.net This approach allows for the identification and quantification of differentially expressed proteins, providing insights into the cellular pathways affected by chlormadinone. nih.gov

Western Blot Analysis: While MS provides a broad overview, Western blotting is used to validate these findings and quantify the expression levels of specific target proteins. azurebiosystems.comresearchgate.net This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest. thermofisher.com

In a study investigating the effects of CMA on human dental pulp cells (hDPCs), Western blot analysis was crucial in examining the extracellular signal-regulated kinase (ERK) signaling pathway. nih.govresearchgate.net Researchers observed that CMA treatment led to an increased phosphorylation of ERK, a key protein in cell signaling. nih.govresearchgate.net This finding was confirmed by preparing cell lysates, determining protein concentrations, and then using antibodies specific to both total ERK and its phosphorylated form to visualize the changes in expression and activation. nih.gov This demonstrates how Western blot can provide specific, quantitative data on key proteins identified through broader screening methods or hypothesized to be involved in a compound's mechanism of action. thermofisher.comnih.govresearchgate.net

Table 1: Comparison of Proteomic Techniques for Chlormadinone Research

Feature Mass Spectrometry (MS)-Based Proteomics Western Blot
Principle Measures mass-to-charge ratio of ionized peptides to identify and quantify proteins. nih.gov Uses specific antibodies to detect target proteins separated by size on a gel. thermofisher.com
Scope High-throughput, identifies and quantifies thousands of proteins simultaneously (global profiling). nih.govresearchgate.net Low-throughput, targets one or a few specific proteins at a time. azurebiosystems.com
Primary Use Discovery of novel protein biomarkers and comprehensive pathway analysis. mdpi.com Validation of MS findings and quantitative analysis of specific, known proteins. azurebiosystems.com
Example Application Identifying global protein expression changes in cells after chlormadinone exposure. frontiersin.org Confirming the increased phosphorylation of ERK protein in dental pulp cells treated with chlormadinone. nih.govresearchgate.net
Data Output Large datasets of identified proteins and their relative abundance. nih.gov Bands on a membrane indicating the presence and relative amount of a specific protein. researchgate.net

Metabolomic Profiling for Cellular Metabolic Changes

Metabolomics is the systematic study of small molecules, or metabolites, within cells, tissues, or organisms. wikipedia.org It provides a direct functional readout of a cell's physiological state, offering a snapshot of its metabolic activity. wikipedia.org By analyzing the metabolome, researchers can identify unique chemical fingerprints left by specific cellular processes, which is particularly useful for understanding the effects of a compound like chlormadinone. wikipedia.org

In the context of chlormadinone, metabolomic profiling can reveal how the compound alters cellular metabolism. For instance, studies on related hormonal compounds have shown significant effects on lipid metabolism. One study on a combination therapy including chlormadinone acetate noted a significant increase in cholesterol and triglycerides, alongside a favorable drop in the atherogenic index (LDL/HDL ratio), indicating a shift in lipid profiles. nih.gov

Methodologies for metabolomic profiling often involve advanced analytical techniques like ultra-high performance liquid chromatography–mass spectrometry (UHPLC-MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgplos.org These methods can detect hundreds to thousands of metabolites in a biological sample. frontiersin.org By comparing the metabolite profiles of chlormadinone-treated cells to untreated controls, researchers can identify specific metabolic pathways that are perturbed. For example, pathway analysis might reveal alterations in amino acid metabolism or purine (B94841) metabolism, as seen in studies of drug resistance in cancer cell lines. frontiersin.org Such analyses provide crucial information on the compound's mechanism of action and its broader physiological impact. plos.org

Flow Cytometry and Cell Sorting for Cellular Subpopulation Analysis

Flow cytometry is a powerful technology used to analyze the physical and chemical characteristics of cells in a fluid stream as they pass through a laser. nih.gov It can rapidly measure multiple parameters, such as cell size, granularity, and the expression of specific proteins on the cell surface or within the cell. nih.gov This makes it an invaluable tool for identifying and characterizing distinct cell subpopulations within a heterogeneous mixture. precisionformedicine.com

An essential extension of this technology is fluorescence-activated cell sorting (FACS), which physically separates and isolates specific cell populations for further downstream analysis. frontiersin.org This technique is crucial in fields like immunology and oncology for isolating rare cell types or cells with a particular phenotype. precisionformedicine.comfrontiersin.org

In preclinical research on chlormadinone, flow cytometry could be used to:

Analyze the cell cycle: By staining cells with DNA-binding dyes, researchers can quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) to see if chlormadinone affects cell proliferation.

Assess apoptosis: Using markers like Annexin V and propidium (B1200493) iodide, flow cytometry can distinguish between viable, apoptotic, and necrotic cells, providing quantitative data on chlormadinone's potential to induce programmed cell death. idival.org

Identify specific cell types: In complex tissues, antibodies against cell surface markers can be used to identify how chlormadinone affects specific cellular subpopulations. idival.org

Once a subpopulation of interest is identified, cell sorting allows for its physical isolation. nih.gov These sorted cells can then be used in subsequent experiments, such as cell culture, genomic analysis, or proteomic profiling, to understand the specific effects of chlormadinone on that particular cell type. frontiersin.org

Table 2: Applications of Flow Cytometry in Chlormadinone Research

Application Description Markers/Dyes Used Research Question Addressed
Cell Cycle Analysis Quantifies the distribution of cells in different phases of the cell cycle. DNA-binding dyes (e.g., Propidium Iodide) idival.org Does chlormadinone inhibit or promote cell proliferation?
Apoptosis Detection Differentiates between live, early apoptotic, and late apoptotic/necrotic cells. Annexin V, 7-AAD, Propidium Iodide idival.org Does chlormadinone induce cell death?
Cell Proliferation Assays Measures the rate at which cells are dividing. Dyes like CFSE idival.org How does chlormadinone affect the proliferative capacity of cells over time?
Immunophenotyping Identifies and quantifies different cell populations based on surface protein expression. waxitinc.com Fluorochrome-conjugated antibodies against cell surface antigens (e.g., CD markers). idival.org Does chlormadinone selectively affect certain immune cell types in a co-culture system?

Live-Cell Imaging and High-Throughput Screening Techniques

Live-cell imaging allows researchers to study cellular dynamics in real-time, observing biological processes as they happen. baseclick.eu When combined with high-throughput screening (HTS), these techniques enable the rapid and automated analysis of a large number of samples, making them ideal for drug discovery and compound profiling. criver.comibidi.com HTS systems typically use multi-well plates (e.g., 96 or 384 wells) and automated microscopy to test the effects of numerous compounds or conditions simultaneously. baseclick.eunikon.com

In the investigation of chlormadinone, live-cell imaging and HTS can be applied to:

Monitor cellular morphology: Automated imaging can track changes in cell shape, size, and structure over time in response to chlormadinone.

Track protein dynamics: By tagging proteins with fluorescent markers like Green Fluorescent Protein (GFP), researchers can visualize their movement and localization within living cells.

Perform functional assays at scale: HTS can be used for large-scale wound healing assays or to measure changes in signaling pathways using fluorescent biosensors. ibidi.com

High-content screening (HCS), a specific type of HTS, combines automated imaging with sophisticated image analysis to extract quantitative data from multiple cellular features at once. criver.com This "cell painting" approach can create detailed morphological profiles to classify compounds and understand their mechanisms of action. criver.comrevvity.com For chlormadinone, HCS could be used to screen its effects across various cell lines, simultaneously measuring its impact on nuclear size, mitochondrial health, and cytoskeletal organization to build a comprehensive phenotypic fingerprint. revvity.com

Immunofluorescence and Immunohistochemistry for Protein Localization

Immunofluorescence (IF) and immunohistochemistry (IHC) are antibody-based imaging techniques used to visualize the location and distribution of specific proteins within cells (IF) and tissues (IHC). waxitinc.comnih.gov These methods provide crucial spatial context that is unobtainable with techniques like Western blotting or mass spectrometry. nih.gov

Immunofluorescence (IF): IF uses fluorescent dyes conjugated to antibodies to detect target proteins. biotium.com When viewed under a fluorescence microscope, the labeled proteins appear to glow, revealing their precise subcellular location—for example, in the nucleus, cytoplasm, or mitochondria. waxitinc.comnih.gov In chlormadinone research, IF could be used to determine if the compound causes a target protein, such as a transcription factor, to translocate from the cytoplasm to the nucleus, indicating pathway activation. The technique can be multiplexed, allowing for the simultaneous visualization of multiple proteins to study their co-localization and interactions. waxitinc.com

Immunohistochemistry (IHC): IHC is similar to IF but is typically used for tissue sections and often employs an enzyme-based detection system that produces a colored precipitate at the location of the target antigen. nih.gov This allows for the visualization of protein expression within the architectural context of the tissue. For example, IHC could be used on tissue biopsies from preclinical animal models to assess how chlormadinone treatment affects the expression of cell proliferation markers or hormone receptors in specific tissue layers or cell types.

Both techniques are essential for validating findings from proteomic screens and for understanding the spatial dynamics of protein expression in response to chlormadinone. nih.gov

Synthetic Pathways and Structural Modification of Chlormadinone for Research

Established Academic Synthetic Routes to Chlormadinone (B195047)

The synthesis of chlormadinone acetate (B1210297), the commercially available form of chlormadinone, typically originates from 17α-hydroxyprogesterone. rti.org A common pathway involves the dehydrogenation of 17α-hydroxyprogesterone to introduce a double bond at the C4 and C6 positions, forming the 4,6-diene intermediate. rti.org This intermediate is then subjected to epoxidation at the 6α,7α-positions, followed by a reaction with hydrochloric acid to introduce the characteristic 6-chloro substituent and yield chlormadinone. rti.orggoogle.com Subsequent acetylation at the 17α-hydroxyl group furnishes chlormadinone acetate. rti.org

Key Precursors and Intermediate Compounds in Synthesis

The synthesis of chlormadinone relies on a series of critical precursors and intermediates. A foundational starting material is 17α-hydroxyprogesterone, which can be derived from more readily available steroids like solasodine (B1681914) through a multi-step process. googleapis.com

Key Synthetic Intermediates:

Compound NameRole in Synthesis
17α-HydroxyprogesteronePrimary precursor
17α-AcetoxyprogesteroneAn acetylated intermediate that can also serve as a starting point.
17α-Hydroxypregna-4,6-diene-3,20-dioneThe C4,C6-diene intermediate formed by dehydrogenation. rti.org
17α-Hydroxy-6α,7α-epoxypregna-4-ene-3,20-dioneThe epoxide intermediate crucial for introducing the 6-chloro group. rti.org

Stereochemical Considerations and Control in Synthesis

The biological activity of chlormadinone is intrinsically linked to its specific stereochemistry. Maintaining the correct configuration at the chiral centers of the steroid backbone is paramount throughout the synthesis. The stereochemistry at C17, in particular, is critical for its progestational activity. The introduction of the 6-chloro substituent also requires stereochemical control to ensure the desired biological effect. The reaction of the 6α,7α-epoxide with hydrochloric acid typically results in the desired 6-chloro-Δ⁶-configuration. rti.orggoogle.com

Yield Optimization and Purity Assessment in Laboratory Synthesis

Optimizing the yield and ensuring the purity of chlormadinone in a laboratory setting involves careful control of reaction conditions and purification techniques. The dehydrogenation step can be achieved using reagents like chloranil (B122849) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). googleapis.comgoogle.com The epoxidation and subsequent chlorination steps must be carefully monitored to minimize the formation of byproducts.

Purity assessment is crucial and employs a variety of analytical techniques. High-performance liquid chromatography (HPLC) is a standard method for determining the purity of the final compound and intermediates. chemimpex.comnih.gov Other analytical methods include:

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. nih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry: For identification and quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed structure and confirm stereochemistry.

Mass Spectrometry (MS): To verify the molecular weight and identify impurities.

Design and Synthesis of Chlormadinone Analogues for Structure-Activity Relationship (SAR) Studies

To understand the relationship between the chemical structure of chlormadinone and its biological activity, researchers have designed and synthesized numerous analogues. These studies aim to modulate receptor affinity and selectivity, leading to compounds with improved therapeutic profiles.

Rational Design Principles for Modulating Receptor Affinity and Selectivity

The design of chlormadinone analogues is guided by the desire to enhance its interaction with the progesterone (B1679170) receptor (PR) while potentially modifying its effects on other steroid receptors, such as the androgen receptor (AR). Key design principles include:

Modification of the Steroid Backbone: Introducing or altering functional groups at various positions can influence receptor binding and activity.

Alteration of Substituents: The nature and position of substituents, such as the 6-chloro group and the 17α-acetoxy group, are critical for activity.

Introduction of New Functional Groups: Adding groups like methyl or methylene (B1212753) at different positions can impact potency and selectivity. researchgate.net

Newer generations of progestins, often derived from progesterone, are designed to have high specificity for the progesterone receptor, leading to anti-androgenic effects. researchgate.net

Synthesis of Halogenated Analogues and their Biological Implications

The introduction of halogen atoms at various positions on the steroid nucleus has been a fruitful strategy in medicinal chemistry to enhance biological activity. In the case of chlormadinone, the 6-chloro group is a defining feature that significantly contributes to its progestational and antiandrogenic properties. mdpi.com

Modification of Steroid Backbone for Novel Pharmacological Profiles

The rigid four-ring structure of the steroid backbone provides a unique platform for chemical modifications to explore structure-activity relationships and develop derivatives with altered pharmacological properties. Research in this area often involves introducing new functional groups or altering existing ones to modulate receptor binding affinity, selectivity, and pharmacokinetic profiles.

For instance, the introduction of a methoxymethyl group at the 1α-position of chlormadinone acetate creates a distinct chemical entity, 1α-(Methoxymethyl) Chlormadinone Acetate. vulcanchem.com This modification has the potential to alter the compound's three-dimensional conformation, which could in turn affect its interaction with progesterone and androgen receptors. vulcanchem.com Such derivatives are valuable tools in research for probing the binding pockets of steroid receptors and understanding the structural requirements for agonist or antagonist activity. vulcanchem.com

Another example of backbone modification is the synthesis of chlormadinol acetate-3-beta-O-alpha-L-arabinofuranoside. nih.gov In this derivative, a sugar moiety is attached to the steroid backbone. nih.gov This glycosylation was shown to surprisingly convert the negative inotropic effect of the parent chlormadinone acetate into a positive inotropic effect, highlighting how modifications to the steroid core can lead to completely different pharmacological activities. nih.gov

Research has also explored the creation of steroidal oxime-ethers, such as 7-(2'-aminoethoxyimino)-cholest-5-ene, derived from a cholestane (B1235564) backbone. nih.gov While not a direct chlormadinone derivative, this work illustrates the principle of modifying the steroid core to generate novel compounds with potential biological activities, such as antimicrobial properties. nih.gov

The following table summarizes examples of modifications to the steroid backbone and their potential impact on pharmacological profiles for research purposes.

Modification Example Compound Potential Research Application
Alkoxymethyl substitution1α-(Methoxymethyl) Chlormadinone AcetateStudying structure-activity relationships of steroidal anti-androgens. vulcanchem.com
GlycosylationChlormadinol acetate-3-beta-O-alpha-L-arabinofuranosideInvestigating the influence of sugar moieties on pharmacological activity. nih.gov
Oxime-ether formation7-(2'-aminoethoxyimino)-cholest-5-eneExploring novel biological activities of steroid derivatives. nih.gov

These examples underscore the importance of steroid backbone modification as a strategy to generate novel chemical probes for investigating biological systems and as potential starting points for the development of new therapeutic agents.

Prodrug Strategies for Enhanced Delivery in Research Models

Prodrug strategies involve the chemical modification of a biologically active compound to form a new entity that is inactive but can be converted back to the active parent drug in vivo through enzymatic or chemical processes. nih.govijnrd.org This approach is particularly valuable in research for overcoming challenges related to drug delivery, such as poor solubility, instability, or non-specific targeting. nih.govrroij.com

In the context of chlormadinone research, prodrug strategies could be employed to enhance its delivery and bioavailability in preclinical models. For example, esterification is a common method to increase the lipophilicity of a drug, potentially improving its absorption. ijnrd.org While chlormadinone acetate itself is an ester prodrug of chlormadinone, further modifications could be explored. wikipedia.org

The design of prodrugs can be tailored to exploit specific enzymes present in target tissues, leading to site-specific release of the active drug. ijnrd.orgewadirect.com This is a powerful tool in research for studying the localized effects of a compound while minimizing systemic exposure. For instance, a chlormadinone prodrug could be designed to be activated by enzymes that are highly expressed in specific tissues of interest in an animal model.

Modern prodrug design often involves the use of linkers or spacers that can be cleaved under specific physiological conditions, such as changes in pH or the presence of certain enzymes. nih.govewadirect.com This allows for controlled release of the parent drug.

Prodrug Strategy Potential Application in Chlormadinone Research Rationale
EsterificationSynthesis of novel chlormadinone esters.To modulate lipophilicity and improve passive permeability in research models. nih.gov
Enzyme-Activated ProdrugsDesign of chlormadinone derivatives with enzyme-cleavable linkers.To achieve targeted delivery and activation in specific tissues or cell types within a research model. ijnrd.orgewadirect.com
pH-Sensitive ProdrugsConjugation of chlormadinone to a pH-responsive moiety.To trigger drug release in specific acidic or basic microenvironments within a biological system under investigation. ewadirect.com

The application of these prodrug strategies in the context of chlormadinone research can provide valuable tools for investigators to study its pharmacological effects with greater precision and control in various experimental models.

Novel Synthetic Methodologies and Chemical Derivatization

The synthesis of chlormadinone and its derivatives has evolved, with a growing emphasis on developing more efficient, sustainable, and versatile chemical methods. These advancements are crucial for producing research quantities of novel compounds and for creating sophisticated molecular probes.

Development of Green Chemistry Approaches for Chlormadinone Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.net In steroid synthesis, which has traditionally relied on multi-step processes with stoichiometric reagents, the adoption of greener methodologies is a significant area of research. americanpharmaceuticalreview.com

Approaches relevant to chlormadinone synthesis include the use of biocatalysis and whole-cell biotransformation. mdpi.com Microorganisms like Mycolicbacteria can be engineered to perform specific steroid modifications, offering a more sustainable alternative to traditional chemical methods. mdpi.com For example, microbial transformations have been investigated for the conversion of chlormadinone acetate to other steroid derivatives. researchgate.net

The use of heterogeneous catalysts, microwave-assisted synthesis, and more environmentally friendly solvents are also key aspects of green chemistry being applied to steroid synthesis. nih.govresearchgate.net For instance, a greener route for the fluorodecarboxylation of steroids has been developed using XeF2 as an alternative to ozone-depleting reagents. americanpharmaceuticalreview.com While not directly applied to chlormadinone in the cited research, such methodologies could be adapted for its synthesis.

Chemo-Enzymatic Synthesis of Chlormadinone and Derivatives

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic pathways. rsc.orgmdpi.com Enzymes offer high regio- and stereoselectivity, which is often difficult to achieve with traditional chemical methods, especially in complex molecules like steroids. nih.govnumberanalytics.com

Recent advances have highlighted the use of enzymes for various steroid modifications, including hydroxylation, reduction, and dehydrogenation. rsc.orgnih.gov For example, cytochrome P450 monooxygenases can be used for site-specific hydroxylation of the steroid scaffold. scielo.br A chemo-biocatalytic continuous flow synthesis of cyproterone (B1669671) acetate, a structurally related steroid, has been reported, featuring an engineered 3-ketosteroid-Δ¹-dehydrogenase. researchgate.net Such enzymatic steps could be integrated into the synthesis of chlormadinone derivatives.

The synthesis of steroid glycosides, like the chlormadinol acetate derivative mentioned earlier, can also be achieved through enzymatic methods using glucosyltransferases. nih.govjmb.or.kr

Enzymatic Reaction Potential Application in Chlormadinone Synthesis Advantage
DehydrogenationIntroduction of double bonds into the steroid backbone.High selectivity and milder reaction conditions compared to chemical oxidants. researchgate.net
HydroxylationSite-specific introduction of hydroxyl groups.Access to novel derivatives with potentially altered pharmacological profiles. rsc.org
GlycosylationAttachment of sugar moieties.Creation of derivatives with modified solubility and biological activity. jmb.or.kr

Click Chemistry Applications in Chlormadinone Conjugation

Click chemistry refers to a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. broadpharm.comnih.gov The most common example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between two molecules. mdpi.comresearchgate.net This methodology is increasingly used in steroid chemistry for creating conjugates for various research applications. nih.govarkat-usa.org

For chlormadinone, click chemistry could be used to attach a wide variety of functional molecules, such as fluorescent dyes, affinity tags, or other bioactive compounds. thno.orgbionordika.fi This would enable the creation of molecular probes for studying its distribution, target engagement, and mechanism of action. The process would typically involve first synthesizing an azide (B81097) or alkyne derivative of chlormadinone. This derivative could then be "clicked" onto a molecule containing the complementary functional group.

The versatility of click chemistry allows for the modular assembly of complex molecular architectures, making it an invaluable tool for creating novel chlormadinone-based research tools. researchgate.netresearchgate.net

Radiosynthesis of Labeled Chlormadinone for Binding and Distribution Studies

Radiolabeled compounds are essential for a variety of in vitro and in vivo research applications, including receptor binding assays, autoradiography, and non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). snmjournals.orgoup.com

The synthesis of radiolabeled chlormadinone allows for the direct measurement of its binding to the progesterone receptor and other potential targets. acs.orgnih.gov For example, chlormadinone-4-¹⁴C acetate has been synthesized from ¹⁴C-labeled 17α-hydroxyprogesterone. rti.org This radiolabeled version can be used in competitive binding assays to determine the affinity of other compounds for the progesterone receptor.

For in vivo imaging, progestins can be labeled with positron-emitting (e.g., ¹⁸F) or gamma-emitting (e.g., ⁹⁹ᵐTc) radionuclides. snmjournals.orgoup.com The development of such radiolabeled chlormadinone derivatives would enable researchers to visualize its distribution and target engagement in living organisms, providing valuable insights into its pharmacokinetics and pharmacodynamics. The challenge in developing these agents is to attach the radionuclide via a chelator or prosthetic group without significantly diminishing the compound's receptor binding affinity. snmjournals.org

Isotope Labeling Strategy Research Application
¹⁴CIncorporation into the steroid backbone during synthesis. rti.orgIn vitro binding assays, metabolism studies.
³HTritiation of the chlormadinone molecule.Receptor binding assays.
¹⁸FAttachment via a prosthetic group.PET imaging of progesterone receptor distribution. oup.com
⁹⁹ᵐTcChelation to a chlormadinone conjugate. snmjournals.orgSPECT imaging for in vivo distribution studies.

Preclinical Pharmacodynamic and Pharmacokinetic Insights of Chlormadinone

Receptor Occupancy and Tissue Distribution in Preclinical Models

Quantification of Chlormadinone (B195047) in Target Tissues of Animal Models

Preclinical studies in animal models have been instrumental in quantifying the distribution of chlormadinone acetate (B1210297) (CMA) in various target tissues. Due to its lipophilic nature, CMA tends to accumulate in adipose tissue. iarc.frtandfonline.com This accumulation in fat likely contributes to its long half-life and slow elimination rate. iarc.fr

In addition to adipose tissue, CMA has been found to be stored in some reproductive tissues. tandfonline.com Studies in rats have shown that after administration, chlormadinone can be detected in the uterus and hypothalamus. nih.gov Furthermore, research in female Wistar rats revealed effects on the ovary, including a hyperplastic interstitial gland, a decreased number of corpora lutea, and an increased number of atretic follicles, suggesting the presence and activity of the compound in ovarian tissue. nih.gov

Methods for the precise quantification of CMA in animal tissues have been developed and validated. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method used to determine the concentration of CMA in tissues like kidney fat and liver. nih.govtandfonline.comresearchgate.netacs.org These methods are sensitive enough to detect low concentrations, with limits of quantification reported to be around 0.5 to 1.0 ng/g in various tissues. researchgate.net

The following table summarizes findings from studies that quantified chlormadinone in animal tissues:

Table 1: Quantification of Chlormadinone Acetate in Animal Tissues
Animal Model Tissue Method of Quantification Reported Findings Citation
Rat Uterus, Hypothalamus Not specified Inhibited estradiol (B170435) uptake nih.gov
Rat Ovary Histology, Histochemistry Hyperplasia of interstitial gland, altered follicle and corpora lutea numbers nih.gov
Various Kidney Fat, Liver LC-MS/MS Limit of Quantification: 0.5-1.0 ng/g researchgate.net
Various Fat LC-MS/MS Decision limits: 0.3 to 1.7 ng/g nih.gov

Time-Dependent Distribution and Accumulation in Organs

The distribution of chlormadinone acetate (CMA) in the body is a dynamic process characterized by an initial rapid distribution phase followed by a slower elimination phase, largely due to its accumulation in fatty tissues. iarc.fr After intravenous administration of radiolabeled CMA, it exhibits an initial rapid half-life of approximately 2.4 hours, followed by a much slower half-life of about 80.1 hours. iarc.fr Steady-state concentrations of CMA are typically achieved within 7 to 15 days of repeated administration. wikipedia.org

The lipophilic nature of CMA drives its uptake and accumulation in body fat. tandfonline.comwikipedia.org This storage in adipose tissue leads to a slow release of the compound back into circulation, contributing to its prolonged presence in the body. iarc.fr Clinically significant accumulation, however, may only be apparent at higher doses. tandfonline.com

In addition to fat, CMA also distributes to and is stored in some female reproductive tissues, such as the myometrium, cervix, and fallopian tubes. tandfonline.com Studies in rats have demonstrated that the effects of a single oral dose of CMA on estradiol receptor binding in the uterus can be observed at 1, 6, 24, and 48 hours post-administration, indicating a sustained presence in this target organ. nih.gov

Saturation of Receptor Binding Sites in vivo and in vitro

Chlormadinone acetate (CMA) exerts its effects primarily through its interaction with steroid hormone receptors, particularly the progesterone (B1679170) receptor (PR) and the androgen receptor (AR). wikipedia.orgnih.govkarger.com

In vitro studies have characterized the binding affinity of CMA for these receptors. CMA demonstrates a high binding affinity for the human progesterone receptor, with reported Ki values of approximately 2.5 nM. nih.gov It also binds with high affinity to the human androgen receptor, with a Ki value of about 3.8 nM. nih.gov The affinity of CMA for the glucocorticoid receptor is comparatively lower, with a Ki value of 16 nM. nih.gov Some studies have indicated that an intact 3-keto group may be essential for androgen receptor binding. dovepress.com

In vivo studies in animal models have provided functional evidence of receptor saturation and subsequent biological responses. In castrated rats, CMA has been shown to inhibit the testosterone-stimulated growth of the prostate and seminal vesicles, demonstrating its antiandrogenic activity. nih.govkarger.com In immature rats, CMA administration led to a reduction in thymus and adrenal gland weights, indicative of glucocorticoid activity. nih.govkarger.com Furthermore, in estrogen-stimulated rabbits, CMA demonstrated potent progestomimetic effects, as seen in the endometrial proliferation test. nih.govkarger.com

The following table summarizes the in vitro binding affinities of chlormadinone acetate for various human steroid receptors.

Table 2: In Vitro Binding Affinity (Ki) of Chlormadinone Acetate for Human Receptors
Receptor Ligand Cell Line/Tissue Ki (nM) Citation
Progesterone Receptor [3H]R5020 MCF-7 cells (cytosol) 2.5 nih.govkarger.com
Androgen Receptor [3H]methyltrienolone LNCaP cells (cytosol) 3.8 nih.govkarger.com
Glucocorticoid Receptor [3H]dexamethasone IM-9 cells (cytosol) 16 nih.govkarger.com

Preclinical Metabolic Pathways and Enzyme Interactions

Identification of Metabolites in Animal Biological Fluids and Tissues

The metabolism of chlormadinone acetate (CMA) has been investigated in preclinical animal models, leading to the identification of several key metabolites. The primary metabolic pathways involve reduction, hydroxylation, and deacetylation. wikipedia.org

In experimental systems, the major metabolites identified are 2α-hydroxychlormadinone acetate and 3β-hydroxychlormadinone acetate. iarc.fr Other significant metabolites include its 3α- and 3β-hydroxy derivatives. tandfonline.com Animal studies have shown that these 3-hydroxy metabolites, specifically 3α-OH-CMA and 3β-OH-CMA, retain biological activity. nih.govkarger.com They exhibit both progestomimetic and antiandrogenic activities, similar to the parent compound. nih.govkarger.com Additionally, 3α-OH-CMA may contribute to the glucocorticoid activity of CMA. nih.govkarger.com Other metabolites of CMA are generally considered to be inactive. dovepress.com

The following table lists the major identified metabolites of chlormadinone acetate in preclinical animal models.

Table 3: Major Metabolites of Chlormadinone Acetate Identified in Animal Models
Metabolite Site of Modification Biological Activity Citation
2α-hydroxychlormadinone acetate C2 position Not specified iarc.fr
3β-hydroxychlormadinone acetate C3 position Progestomimetic, Antiandrogenic iarc.frnih.govkarger.com
3α-hydroxychlormadinone acetate C3 position Progestomimetic, Antiandrogenic, Glucocorticoid tandfonline.comnih.govkarger.com

Role of Cytochrome P450 Enzymes (CYPs) in Chlormadinone Metabolism in vitro and in Animal Models

The metabolism of chlormadinone acetate (CMA) is primarily hepatic and involves the cytochrome P450 (CYP) enzyme system. wikipedia.orghiv-druginteractions.org While the specific human CYP isoforms responsible for CMA metabolism have not been definitively elucidated in all studies, it is understood that hydroxylation is a key metabolic step, which is typically mediated by CYP enzymes. hiv-druginteractions.org

Unlike some other progestins, particularly those derived from 19-nortestosterone, CMA does not appear to inhibit enzymes in the cytochrome P450 system. wikipedia.orgiarc.fr This characteristic suggests a lower potential for drug-drug interactions.

In vitro studies using human liver microsomes and expressed human CYPs have provided some insights. While not specific to CMA, related studies on other steroids indicate that CYP3A4 is a major enzyme involved in their metabolism. iarc.friarc.fr For instance, gestodene, another progestin, is primarily metabolized by CYP3A4. iarc.friarc.fr It is plausible that similar pathways are involved in CMA metabolism. There are profound differences in drug metabolism pathways between rodents and humans, which necessitates the use of humanized mouse models for more accurate in vivo assessments of human CYP function. taconic.comnih.gov

Further research is needed to fully characterize the specific roles of individual CYP enzymes in the metabolism of chlormadinone in both in vitro systems and in vivo animal models to better predict its metabolic profile in humans.

Conjugation Pathways (e.g., Glucuronidation, Sulfation) in Preclinical Systems

Following initial metabolic transformations, such as hydroxylation, chlormadinone and its metabolites undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion from the body. While specific studies detailing the precise conjugation pathways for chlormadinone in preclinical systems are limited, the metabolic fate of steroids, in general, is well-established. It is understood that hydroxylated metabolites of progestins are substrates for conjugation enzymes.

The primary conjugation pathways for steroid hormones are glucuronidation and sulfation. In these reactions, glucuronic acid or a sulfonate group is attached to the hydroxyl groups of the metabolites. These conjugated products are more polar and are readily eliminated from the body, primarily through urine and feces. For many progestins, these conjugated forms represent the major drug-related material found in excreta.

Metabolic Stability and Degradation Kinetics in Research Matrices

The metabolic stability of a compound is a critical parameter evaluated during preclinical development, as it influences its half-life and clearance. This is typically assessed in vitro using research matrices such as liver microsomes or hepatocytes from various species. These systems contain the primary enzymes responsible for drug metabolism.

In vitro studies have confirmed that chlormadinone acetate is metabolized in these preclinical systems. Incubating chlormadinone acetate with both human and rat liver microsomes results in its transformation, primarily yielding the 3β-hydroxy metabolite. iarc.fr This indicates a conserved metabolic pathway between these species at the microsomal level.

The rate of metabolism is often expressed by the following parameters, although specific values for chlormadinone were not available in the reviewed literature:

In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized in the in vitro system.

Intrinsic Clearance (CLint): The inherent ability of the liver (or other metabolic organ) to metabolize a drug, independent of physiological factors like blood flow.

Mechanistic Insights into Absorption, Distribution, and Elimination in Experimental Systems

The processes of absorption, distribution, and elimination of chlormadinone are governed by its physicochemical properties and its interactions with biological barriers and transport systems.

In Vitro Permeability Studies Across Biological Barriers

The permeability of a drug across biological barriers, such as the intestinal epithelium, is a key determinant of its oral absorption. In vitro models, particularly using Caco-2 cell monolayers, are the industry standard for assessing intestinal permeability. These cells, derived from human colorectal adenocarcinoma, form a polarized monolayer that mimics the intestinal barrier, expressing relevant transporter proteins.

In these assays, the apparent permeability coefficient (Papp) is determined. While specific Papp values for chlormadinone were not identified in the reviewed scientific literature, the general classification based on Papp values is shown below.

Apparent Permeability (Papp) Value (cm/s)Predicted In Vivo Absorption
< 1.0 x 10-6Low
1.0 - 10.0 x 10-6Moderate
> 10.0 x 10-6High

High-permeability compounds are generally well-absorbed, whereas low-permeability compounds may exhibit poor or variable oral bioavailability. The lipophilic nature of steroid hormones like chlormadinone would suggest a tendency towards high passive permeability.

Role of Transporter Proteins in Cellular Uptake and Efflux in Preclinical Models

In addition to passive diffusion, the movement of drugs across cellular membranes can be mediated by transporter proteins. Efflux transporters, such as P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2), are of particular importance as they can actively pump drugs out of cells, limiting their absorption and tissue penetration. tandfonline.comresearchgate.net These transporters are expressed at high levels in key biological barriers, including the small intestine, blood-brain barrier, and liver. tandfonline.com

Whether chlormadinone is a substrate or inhibitor of these transporters is a key question for understanding its pharmacokinetics and potential for drug-drug interactions. Preclinical models, such as Caco-2 or MDCK cells overexpressing these transporters, are used to determine a compound's efflux ratio. A high efflux ratio (Papp B-A / Papp A-B > 2) is indicative of active efflux. Currently, there is a lack of specific published data identifying chlormadinone as a substrate or inhibitor of major efflux transporters like P-gp or BCRP.

Clearance Mechanisms in Animal Models (e.g., Renal, Hepatic)

Once absorbed and metabolized, chlormadinone and its conjugates are eliminated from the body. Preclinical studies in animal models are essential for elucidating the primary routes of clearance.

Studies utilizing radiolabelled chlormadinone acetate in rats have been instrumental in understanding its elimination. Research has shown that metabolites of chlormadinone undergo enterohepatic circulation in rats, a process where metabolites excreted into the bile are reabsorbed from the intestine, which can prolong the drug's presence in the body. dntb.gov.ua The primary routes of excretion for progestins are through both the kidneys (urine) and the liver (bile/feces). The balance between these pathways can vary significantly between species. For instance, the related progestin, megestrol (B1676162) acetate, is cleared primarily via the biliary route in dogs, whereas in humans, renal excretion is the main pathway. psu.edu This highlights the importance of understanding species-specific clearance mechanisms.

Inter-species Differences in Preclinical Pharmacokinetic Profiles

Significant differences in pharmacokinetic profiles are often observed between preclinical animal models and humans. These differences can arise from variations in metabolic enzyme activity, transporter expression, and other physiological factors. Understanding these differences is crucial for extrapolating preclinical data to predict human pharmacokinetics.

For chlormadinone, notable species differences have been reported. A comparative analysis revealed that while the elimination half-life of chlormadinone is similar between dogs and humans, the volume of distribution is considerably larger in dogs. psu.edu This suggests differences in tissue distribution and binding.

Metabolic pathways also show species-specific variations, though some similarities exist. The identification of chlormadinone metabolites has been performed across several preclinical species, including the rat, rabbit, and dog, allowing for a comparative assessment of its metabolic fate. dntb.gov.uaresearchgate.net For example, the formation of the 3β-hydroxy metabolite from chlormadinone acetate has been observed in microsomal preparations from both rats and humans, suggesting a degree of overlap in their Phase I metabolic pathways. iarc.fr

Pharmacokinetic ParameterObservation in Preclinical SpeciesRelevance
MetabolismThe 3β-hydroxy metabolite is formed in both rat and human liver microsomes. iarc.fr Metabolites were identified in rat, rabbit, and dog. dntb.gov.uaSuggests some conservation of Phase I metabolic pathways, but also highlights the need for multi-species studies.
Elimination Half-Life (t½)Comparable between dogs and humans. psu.eduIndicates a similar rate of elimination in this specific animal model.
Volume of Distribution (Vd)Much larger in dogs compared to humans. psu.eduSuggests significant species differences in tissue distribution and binding.
Excretion RouteUndergoes enterohepatic circulation in rats. dntb.gov.ua Related progestins show different primary excretion routes between dogs (biliary) and humans (renal). psu.eduClearance mechanisms can be highly species-dependent, impacting overall exposure.

These findings underscore the complexity of extrapolating pharmacokinetic data from any single animal model to humans and emphasize the value of a multi-species approach in preclinical evaluation.

Pharmacodynamic Biomarkers in Preclinical Investigations

Pharmacodynamic biomarkers are crucial in preclinical research for elucidating the mechanisms of action of a compound and predicting its potential therapeutic effects. In the study of Chlormadinone (CMA), these biomarkers range from molecular interactions at the receptor level to broad histological changes in target tissues.

The primary mechanism of Chlormadinone is its interaction with steroid hormone receptors. kup.at Preclinical in vitro studies have been instrumental in characterizing the binding affinity of CMA for various human receptors, which dictates its hormonal activity profile. nih.gov

Chlormadinone is a derivative of 17-α-hydroxyprogesterone and demonstrates a strong affinity for the progesterone receptor (PR), which is fundamental to its progestogenic effects. researchgate.netresearchgate.nettandfonline.com In vitro binding assays have shown that CMA binds to human progesterone receptors with a high affinity. nih.gov Beyond its progestogenic activity, CMA is distinguished by its pronounced anti-androgenic properties. researchgate.netnih.gov This is attributed to its ability to bind to the androgen receptor (AR), where it acts as an antagonist, blocking the receptor and competing with androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). researchgate.netnih.govscirp.org This action prevents the downstream signaling pathways that mediate androgenic effects. scirp.org

Additionally, CMA exhibits a slight glucocorticoid effect, which has been confirmed through its binding to the human glucocorticoid receptor (GR). nih.govresearchgate.net However, its affinity for the GR is significantly lower than for the PR and AR. nih.govkarger.com The binding affinities of CMA and its primary metabolites, 3α-hydroxy-CMA and 3β-hydroxy-CMA, to these receptors have been quantified, revealing that the parent compound, CMA, consistently shows the highest affinity across all three receptor types. nih.govkarger.com

Table 1: In Vitro Binding Affinities (Ki values in nM) of Chlormadinone (CMA) and its Metabolites to Human Steroid Receptors

Compound Progesterone Receptor (PR) Androgen Receptor (AR) Glucocorticoid Receptor (GR)
Chlormadinone (CMA) 2.5 3.8 16
3α-OH-CMA 13 83 69
3β-OH-CMA 6.0 20 21

Data sourced from a study comparing the effects of CMA and its metabolites on human receptors. nih.gov

The interaction of Chlormadinone with its target receptors initiates changes in the transcription of specific genes, which serve as valuable pharmacodynamic readouts. biorxiv.orgarxiv.org These gene expression changes provide a mechanistic understanding of the compound's tissue-specific effects.

A key area of investigation has been the effect of CMA on gene expression in mammary and endometrial tissues. In preclinical ex vivo models using mouse mammary tissue, progestins with androgenic properties were found to induce the expression of Receptor Activator of NF-κB Ligand (Rankl) and Wnt4 transcripts, which are important mediators of progesterone receptor-induced cell proliferation. embopress.orgunil.ch In contrast, Chlormadinone, owing to its anti-androgenic activity, did not induce the expression of either Rankl or Wnt4 transcripts. embopress.orgunil.ch This distinction highlights the critical role of the androgen receptor in modulating progestin-driven gene expression in the mammary epithelium. embopress.org

In studies using human endometrial explants, CMA has been shown to suppress the biosynthesis of prostaglandins. researchgate.net Specifically, it significantly down-regulated the messenger RNA (mRNA) levels of cyclo-oxygenase-2 (COX-2) and the concentration of prostaglandin (B15479496) F(2α) (PGF(2α)) in endometrial tissue that had been stimulated with interleukin-1β. researchgate.net This suppressive effect on COX-2 expression appears to be a primary mechanism for its effects on the endometrium. researchgate.net The same research indicated that CMA did not significantly alter the mRNA abundance of annexin-1 (ANXA1), the progesterone receptor (PR), or the glucocorticoid receptor (GR) in this model. researchgate.net

Table 2: Preclinical Gene Expression Changes Induced by Chlormadinone (CMA)

Tissue Model Target Gene/Product Observed Effect of CMA Reference
Mouse Mammary Organoids Rankl (Receptor Activator of NF-κB Ligand) No induction of transcript expression embopress.orgunil.ch
Mouse Mammary Organoids Wnt4 (Wnt Family Member 4) No induction of transcript expression embopress.orgunil.ch
Human Endometrial Explants COX-2 (Cyclo-oxygenase-2) mRNA Significant down-regulation researchgate.net
Human Endometrial Explants PGF(2α) (Prostaglandin F(2α)) Significant down-regulation of concentration researchgate.netoup.com

This table summarizes key gene expression findings from preclinical and ex vivo studies.

The pharmacodynamic effects of Chlormadinone at the molecular and cellular levels culminate in observable histological and morphological changes in target tissues. These changes are key indicators of the compound's biological activity in preclinical animal models.

In the endometrium, CMA induces a transformation from a proliferative state to a secretory or inactive state. nih.govnih.gov Studies have demonstrated a marked decrease in endometrial thickness following treatment. nih.gov However, in long-term studies in bitches, CMA was associated with dose-dependent uterine enlargement and, occasionally, endometrial epithelial hyperplasia. nih.gov

In preclinical models of benign prostatic hyperplasia (BPH), long-term administration of CMA resulted in distinct histological changes. nih.gov The secretory epithelium of the prostate showed clear regressive changes, while stromal elements did not exhibit significant alterations. nih.gov In a prostate cancer chemoprevention mouse model, CMA treatment led to a marked diminishment and significant weight reduction of the genitourinary tract. waocp.org

Preclinical studies in female dogs also noted that changes in the mammary gland were limited to normal growth and lactation. nih.gov No detrimental histopathological changes like hyperplasia or neoplasia were observed in the endometrium in other studies. nih.govresearchgate.net

Table 3: Summary of Histological and Morphological Changes with Chlormadinone (CMA) in Preclinical Studies

Tissue Animal Model Observed Histological/Morphological Change Reference
Endometrium Human Transformation to secretory/inactive state; decreased thickness. nih.govnih.gov
Uterus/Endometrium Dog (Bitch) Dose-dependent uterine enlargement; endometrial epithelial hyperplasia. nih.gov
Prostate Gland Human (Biopsy) Regressive changes in secretory epithelium. nih.gov
Genitourinary Tract Mouse Marked diminishment and weight reduction. waocp.org
Mammary Gland Dog (Bitch) Normal growth and lactation; no remarkable pathological changes. nih.gov

This table outlines key tissue-level changes observed in various preclinical models.

Molecular Interactions and Resistance Mechanisms in Chlormadinone Research

Interactions with Other Molecular Entities in Cellular Systems

Synergy and Antagonism with Other Steroid Hormones

Chlormadinone (B195047) acetate (B1210297) exhibits a distinct profile of interactions with other steroid hormone receptors, leading to both synergistic and antagonistic effects.

Progestogenic, Anti-androgenic, and Anti-estrogenic Effects: CMA is a potent progestogen, binding with high affinity to the progesterone (B1679170) receptor. nih.govresearchgate.net In addition to its progestogenic activity, CMA possesses pronounced anti-androgenic properties. nih.govresearchgate.net It competitively inhibits the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) to the androgen receptor (AR). nih.gov One study demonstrated that CMA competitively binds to the AR and significantly decreases its transcriptional activity. nih.gov This anti-androgenic action is also attributed to the inhibition of 5α-reductase, the enzyme responsible for converting testosterone to the more potent dihydrotestosterone. nih.gov Furthermore, CMA displays anti-estrogenic effects, which are likely a consequence of its progestogenic activity that can downregulate estrogen receptor expression and function. nih.govresearchgate.net

Glucocorticoid Activity: In contrast to the naturally occurring progesterone, CMA has a slight glucocorticoid effect. nih.gov This is substantiated by its ability to bind to the glucocorticoid receptor (GR). nih.gov Animal studies have demonstrated glucocorticoid properties of CMA, such as a reduction in thymus and adrenal gland weights in immature rats. nih.gov

The binding affinities of chlormadinone acetate for various steroid receptors have been quantified, providing a molecular basis for its diverse hormonal effects.

CompoundReceptorBinding Affinity (Ki, nM)Reference CompoundReference Compound Ki (nM)
Chlormadinone Acetate (CMA)Progesterone Receptor2.5R50204.3
Chlormadinone Acetate (CMA)Androgen Receptor3.8Methyltrienolone2.9
Chlormadinone Acetate (CMA)Glucocorticoid Receptor16Dexamethasone1.2

Cross-talk with Non-Steroidal Signaling Pathways

Emerging research indicates that the effects of chlormadinone are not solely confined to the steroid receptor world. There is evidence of cross-talk with non-steroidal signaling pathways, which can modulate its cellular responses.

One notable interaction is with the prostaglandin (B15479496) biosynthesis pathway. A study on human endometrial explants revealed that chlormadinone acetate significantly down-regulates the messenger RNA (mRNA) abundance of cyclo-oxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. nih.gov This suppression of COX-2 expression is believed to be a primary mechanism behind CMA's ability to reduce prostaglandin F(2α) concentrations, suggesting a progestin-specific activity in modulating this inflammatory pathway. nih.gov

While direct, comprehensive studies on the cross-talk between chlormadinone and major signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are limited, the known interactions of progesterone receptors with these pathways provide a framework for potential mechanisms. Progesterone receptors are known to activate MAPK and PI3K/Akt pathways, which in turn can influence gene expression and cellular processes. waocp.org For instance, in endometrial cancer, both the MAPK and PI3K/Akt pathways are implicated in chemoresistance and can be influenced by steroid hormone signaling. tmc.edu However, specific preclinical studies detailing the direct impact of chlormadinone on the phosphorylation status and activity of key proteins in the MAPK and PI3K/Akt pathways are not extensively documented in the currently available literature.

Protein-Protein Interactions Modulated by Chlormadinone

The binding of chlormadinone to the progesterone receptor initiates a cascade of protein-protein interactions that are fundamental to its mechanism of action. Upon ligand binding, the progesterone receptor undergoes a conformational change that facilitates its interaction with co-regulatory proteins, which can either activate (co-activators) or repress (co-repressors) gene transcription.

The progesterone receptor possesses a polyproline (PXPP) motif that allows for interaction with the SH3 domains of various cytoplasmic proteins, including the Src family of kinases. researchgate.net This interaction can lead to the rapid, non-genomic activation of signaling cascades like the MAPK pathway. mdpi.comescholarship.org

Key co-activators for the progesterone receptor include the steroid receptor co-activator (SRC) family, such as SRC-1. nih.gov The recruitment of these co-activators to the ligand-bound progesterone receptor is a critical step in the activation of target gene expression. Conversely, in the absence of a ligand, or in the presence of an antagonist, the progesterone receptor can interact with co-repressor complexes, such as those containing the nuclear receptor co-repressor (NCoR). mdpi.com

While the general principles of progesterone receptor interaction with co-activators and co-repressors are well-established, specific research detailing how chlormadinone binding uniquely modulates the recruitment of these protein partners is not extensively available. The specific conformational changes induced by chlormadinone in the progesterone receptor would likely influence its affinity for various co-regulators, thereby shaping its specific transcriptional output.

Mechanisms of Resistance and Refractoriness in Preclinical Models

The development of resistance to hormonal therapies is a significant clinical challenge. Preclinical research into the mechanisms of resistance to chlormadinone is crucial for understanding and potentially overcoming this phenomenon.

Alterations in Receptor Expression or Function

A primary mechanism of resistance to hormone-based therapies involves alterations in the target receptor. In the context of chlormadinone, this could manifest as a downregulation of progesterone receptor expression or mutations in the PGR gene that prevent ligand binding or alter the receptor's transcriptional activity.

In breast cancer, for example, the loss of progesterone receptor expression is associated with a poorer response to endocrine therapy. creative-bioarray.com Downregulation of the progesterone receptor can occur through various mechanisms, including epigenetic modifications such as DNA methylation of the PGR gene promoter. nih.gov

While preclinical models of acquired resistance to other hormonal agents, such as tamoxifen (B1202) in breast cancer, are well-established, specific preclinical models detailing acquired resistance to chlormadinone are not widely reported in the scientific literature. nih.govresearchgate.net The development and characterization of chlormadinone-resistant cell lines would be instrumental in elucidating the specific role of progesterone receptor alterations in conferring resistance to this particular progestin. nih.govnih.gov Studies on prostate cancer have shown that progesterone receptor expression can change during tumor progression and in response to castration therapy, suggesting a dynamic role for this receptor in the development of treatment resistance in hormone-sensitive cancers.

Upregulation of Efflux Transporters

Another well-established mechanism of drug resistance is the increased expression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to actively remove drugs from cells, thereby reducing their intracellular concentration and efficacy.

Research has shown that several synthetic progestins, including chlormadinone, can act as inhibitors of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1. This suggests a potential for chlormadinone to modulate the resistance of cancer cells to other chemotherapeutic agents that are substrates of P-gp. However, the upregulation of P-gp or other efflux transporters like multidrug resistance-associated protein 1 (MRP1 or ABCC1) could potentially contribute to acquired resistance to chlormadinone itself, although this has not been specifically demonstrated in preclinical models of chlormadinone resistance. The development of such models would be necessary to investigate whether increased efflux of chlormadinone is a significant mechanism of refractoriness.

Activation of Alternative Survival Pathways

In the face of therapeutic interventions, cancer cells can exhibit remarkable adaptability by activating alternative survival pathways to circumvent the intended cytotoxic or cytostatic effects of a drug. While research specifically detailing the activation of survival pathways as a resistance mechanism to chlormadinone is an emerging field, the broader understanding of progestin signaling provides a basis for postulating potential mechanisms. Progestins, including chlormadinone, primarily exert their effects through the progesterone receptor (PR), a nuclear transcription factor that modulates the expression of a multitude of genes involved in cell proliferation, differentiation, and apoptosis.

One of the key survival pathways implicated in resistance to hormonal therapies is the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival. Research has indicated that progestins can modulate the PI3K/Akt pathway. For instance, in certain ovarian cancer cell lines, progestins have been shown to reduce the phosphorylation of Akt (pAkt), a key activated component of this pathway, thereby inhibiting cell migration researchgate.netnih.gov. Conversely, in endometrial cancer cells, progesterone has been observed to downregulate the tumor suppressor PDCD4 through the PI3K/Akt pathway spandidos-publications.com. Furthermore, hyperactivation of the PI3K/Akt pathway, often due to mutations in genes like PTEN, is associated with a suboptimal response to progestins in endometrial cancer plos.org. This suggests that cancer cells with a constitutively active PI3K/Akt pathway may be inherently less sensitive to the effects of chlormadinone. Upon prolonged exposure to chlormadinone, it is conceivable that cancer cells could upregulate components of the PI3K/Akt/mTOR pathway to counteract the pro-apoptotic or anti-proliferative signals initiated by chlormadinone.

Another critical survival pathway is the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival. The interplay between progestin signaling and the MAPK/ERK pathway is complex and can be cell-type specific. While not directly demonstrated for chlormadinone, the potential for crosstalk between the progesterone receptor and the MAPK/ERK signaling cascade exists. Upregulation of this pathway could provide a bypass mechanism for cancer cells to continue proliferating despite the presence of chlormadinone.

The regulation of apoptosis is a crucial aspect of cell survival, and the Bcl-2 family of proteins are key regulators of this process. Pro-survival members of this family, such as Bcl-2 and Bcl-xL, can be upregulated in cancer cells to prevent apoptosis. Progestins have been shown to influence the expression of Bcl-2 family members nih.gov. A potential mechanism of resistance to chlormadinone could involve the increased expression of anti-apoptotic Bcl-2 proteins, thereby raising the threshold for apoptosis induction.

Survival PathwayPotential Role in Chlormadinone ResistanceKey Mediators
PI3K/Akt/mTOR Upregulation can promote cell survival and proliferation, counteracting the effects of chlormadinone.PI3K, Akt, mTOR, PTEN
MAPK/ERK Activation can provide an alternative route for cell proliferation signaling.Ras, Raf, MEK, ERK
Apoptosis Regulation Increased expression of anti-apoptotic proteins can inhibit chlormadinone-induced cell death.Bcl-2, Bcl-xL, Caspases

Development of Strategies to Overcome Resistance in Research Models

The development of resistance to hormonal therapies like chlormadinone in cancer treatment necessitates the exploration of novel strategies to overcome or circumvent these resistance mechanisms. Research efforts are focused on combinatorial approaches, targeted inhibition of compensatory pathways, and the development of next-generation analogues with improved pharmacological profiles.

Combinatorial Approaches with Other Mechanistic Agents in vitro

A promising strategy to combat drug resistance is the use of combination therapies, where drugs with different mechanisms of action are administered together. This approach can enhance therapeutic efficacy and potentially prevent the emergence of resistant clones. In the context of chlormadinone, several combinatorial strategies are being investigated in preclinical models.

Given the role of the PI3K/Akt/mTOR pathway in progestin resistance, combining chlormadinone with inhibitors of this pathway is a rational approach. A network meta-analysis of treatments for endometrial cancer has suggested that progestin-based combination therapy, for instance with mTOR inhibitors, can be an effective strategy nih.gov. By simultaneously targeting the progesterone receptor with chlormadinone and a key survival pathway with an mTOR inhibitor, it may be possible to achieve a synergistic anti-tumor effect and overcome resistance.

Another potential combination is the use of chlormadinone with epigenetic modulators. As discussed, the epigenetic silencing of the progesterone receptor is a key mechanism of resistance. In vitro studies have shown that HDAC inhibitors and DNA methyltransferase inhibitors can restore PR expression and re-sensitize cancer cells to progestins nih.govnih.govnih.gov. Therefore, a combination of chlormadinone with these epigenetic drugs could be a viable strategy for treating tumors that have become resistant through PR silencing.

Targeted Inhibition of Compensatory Pathways

When a specific signaling pathway is inhibited by a targeted therapy, cancer cells can often compensate by upregulating alternative survival pathways. Therefore, the targeted inhibition of these compensatory pathways is a key strategy to overcome resistance.

As the PI3K/Akt pathway is a known compensatory pathway in response to various cancer therapies, its targeted inhibition is of great interest. Research has demonstrated that inhibiting Akt can sensitize endometrial cancer cells to progestins plos.org. This suggests that for tumors that have developed resistance to chlormadinone, potentially through the upregulation of Akt signaling, the addition of a specific Akt inhibitor could restore therapeutic efficacy.

Similarly, if resistance to chlormadinone is mediated by the activation of the MAPK/ERK pathway, the combination with MEK or ERK inhibitors could be beneficial. The rationale is to block the escape route that the cancer cells are utilizing to bypass the effects of chlormadinone.

Development of Next-Generation Analogues with Improved Profiles

The development of new drugs with improved efficacy and the ability to overcome existing resistance mechanisms is a continuous effort in pharmaceutical research. For chlormadinone, this involves the design and synthesis of next-generation analogues with enhanced pharmacological properties.

The goal in developing new progestin analogues is to create compounds with higher affinity and specificity for the progesterone receptor, potentially leading to a more potent anti-tumor effect. Furthermore, medicinal chemists aim to design molecules that may have additional mechanisms of action, such as the ability to induce degradation of the progesterone receptor or to modulate other signaling pathways in a beneficial way.

Structure-activity relationship (SAR) studies are crucial in this endeavor unicamp.br. By systematically modifying the chemical structure of chlormadinone, researchers can identify key structural features that are essential for its activity and explore modifications that could lead to improved profiles. This could include alterations that increase the compound's stability, improve its pharmacokinetic properties, or reduce off-target effects. The synthesis of novel steroidal compounds with potential anticancer activity is an active area of research, and it is plausible that next-generation progestins with superior efficacy and the ability to overcome resistance will emerge from these efforts nih.gov.

Analytical and Bioanalytical Methodologies for Chlormadinone Research

Chromatographic Separation Techniques for Quantitative Analysis

Chromatographic methods are the cornerstone of quantitative analysis, providing the necessary separation of chlormadinone (B195047) from other compounds that may be present in a sample.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV, PDA, MS)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of chlormadinone. The separation is typically achieved on a C18 column. cmu.ac.thscielo.br

UV and Photodiode Array (PDA) Detection: HPLC systems coupled with Ultraviolet (UV) or Photodiode Array (PDA) detectors are commonly used for the quantification of chlormadinone. researchgate.netthieme-connect.com A specific wavelength, such as 282 nm, is often utilized for detection. google.com For instance, a method using a methanol (B129727)/water (70:30 v/v) mobile phase has been described for the analysis of chlormadinone acetate (B1210297). rivm.nlrivm.nl HPLC-PDA allows for the simultaneous measurement of absorbance over a range of wavelengths, providing more comprehensive spectral data for compound identification. mdpi.comscielo.br

Mass Spectrometry (MS) Detection: Coupling HPLC with Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity, making it a powerful tool for analyzing chlormadinone in complex biological matrices like blood plasma and animal tissues. researchgate.netresearchgate.netnih.gov High-resolution mass spectrometry (HR-MS), such as with an Orbitrap analyzer, can provide highly specific and sensitive quantification. nih.govicr.ac.uk For example, a validated LC-HRMS method can simultaneously quantify multiple progestins, including chlormadinone acetate, in human plasma with a lower limit of quantitation of 78.1 pg/ml. nih.govicr.ac.uk

Interactive Data Table: HPLC Methods for Chlormadinone Analysis

ParameterHPLC-UVHPLC-PDAHPLC-MS/MS
Column Lichrocart 125-4 hplc cartridge rivm.nlElite Kromasil C18 (250 mm × 4.6 mm, 5 μm) scielo.brHypersil C-18 cmu.ac.th
Mobile Phase Methanol/water (70:30 v/v) rivm.nlAcetonitrile (B52724) and water gradient scielo.brMethanol/water with 0.005% acetic acid icr.ac.uk
Detection Wavelength 282 nm google.com250 nm scielo.brN/A (Mass-based)
Application Purity analysis rivm.nlrivm.nlQuantification in herbal creams scielo.brQuantification in plasma and tissues researchgate.netnih.gov
Lower Limit of Quantitation Not specifiedNot specified78.1 pg/ml (in plasma) nih.govicr.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. thermofisher.com For non-volatile compounds like steroids, a derivatization step is necessary to increase their volatility. jfda-online.com This typically involves converting polar functional groups into less polar, more volatile derivatives. mdpi.com

Common derivatization reagents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov The resulting trimethylsilyl (B98337) (TMS) derivatives are more amenable to GC analysis. mdpi.com While GC-MS is a staple for many small molecules, for some steroids, it may show lower sensitivity compared to LC-MS methods. mdpi.com The sample preparation for GC-MS can be time-consuming, sometimes involving steps like hydrolysis, extraction, and derivatization. researchgate.net

Supercritical Fluid Chromatography (SFC) for Chlormadinone and its Metabolites

Supercritical Fluid Chromatography (SFC) is a type of normal-phase chromatography that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC is particularly advantageous for the separation of chiral molecules and thermally labile compounds. wikipedia.org It offers faster analysis times and higher separation efficiency compared to traditional HPLC. americanpharmaceuticalreview.com

In the context of steroid analysis, SFC has been used for the automated extraction and analysis of acetyl gestagenic steroids, including chlormadinone acetate, from animal tissues. nih.gov The technique can be coupled with mass spectrometry for sensitive detection. nih.gov SFC is also increasingly being used for both chiral and achiral separations in the pharmaceutical industry due to its speed and efficiency. americanpharmaceuticalreview.comchromatographyonline.comthe-scientist.com

Chiral Chromatography for Stereoisomer Separation

Chiral chromatography is a specialized technique used to separate stereoisomers, particularly enantiomers, which have identical physical and chemical properties in an achiral environment. rotachrom.comajol.info This separation is achieved by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase. sigmaaldrich.comchiralpedia.com

The separation relies on the differential interactions between the enantiomers and the chiral selector, leading to different retention times. chiralpedia.com Various chromatographic techniques, including HPLC, GC, and SFC, can be adapted for chiral separations. rotachrom.comsygnaturediscovery.com Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used. sigmaaldrich.comchromatographyonline.com The development of efficient chiral separation methods is crucial in the pharmaceutical industry, as different enantiomers of a drug can have distinct pharmacological activities. sygnaturediscovery.com While specific applications of chiral chromatography for the direct separation of chlormadinone stereoisomers are not extensively detailed in the provided results, the technique is a standard approach for the separation of chiral compounds in its class. google.comgoogle.com

Spectroscopic Characterization and Structural Elucidation in Research Contexts

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of chlormadinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for elucidating the molecular structure of organic compounds. nd.edursc.org Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of a molecule. rsc.org

For chlormadinone acetate, specific chemical shifts in the ¹H NMR spectrum can be assigned to the various protons in the molecule. For example, in a published datasheet, characteristic signals were observed for the methyl protons and protons in the steroid ring system. rivm.nl Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are also employed to establish connectivity between different atoms, which is crucial for unambiguous structural assignment. mdpi.commdpi.com The comprehensive analysis of NMR data allows for the complete structural confirmation of chlormadinone and its related substances. keio.ac.jpbvsalud.org

Interactive Data Table: ¹H-NMR Data for Chlormadinone Acetate-³⁷Cl

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
0.73s318-CH₃
1.15s319-CH₃
2.05s321-CH₃
2.10s317-acetyl
6.30m2H4 and H7
Data sourced from a reference standard datasheet. rivm.nl

Mass Spectrometry (MS/MS) for Metabolite Identification and Quantification

Tandem mass spectrometry (MS/MS) is a cornerstone analytical technique for the structural elucidation and quantification of chlormadinone and its metabolites in complex biological matrices. nih.gov The method's power lies in its ability to combine separation, typically through liquid chromatography (LC), with two stages of mass analysis, providing both high sensitivity and structural information. nih.govthermofisher.com

The process begins with the ionization of the parent chlormadinone molecule, often using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ijpras.com In the first mass analyzer (MS1), the protonated or deprotonated parent molecule, known as the precursor ion, is selected based on its specific mass-to-charge ratio (m/z). This isolated precursor ion is then directed into a collision cell, where it is fragmented by collision-induced dissociation (CID) with an inert gas. nih.gov

The resulting fragment ions, or product ions, are then analyzed in the second mass analyzer (MS2) to generate a product ion spectrum. This spectrum is a unique fingerprint corresponding to the structure of the precursor ion. By comparing the fragmentation pattern of potential metabolites to that of the parent chlormadinone, researchers can identify the sites of biotransformation. For instance, a mass shift corresponding to the addition of an oxygen atom (+16 Da) would indicate a hydroxylation event, a common metabolic pathway for steroids.

For quantitative analysis, particularly in pharmacokinetic studies, MS/MS is often operated in selected reaction monitoring (SRM) mode using a triple quadrupole (QqQ) mass spectrometer. thermofisher.com In SRM, the instrument is set to specifically monitor a predefined transition from a precursor ion to a characteristic product ion for chlormadinone and its metabolites. thermofisher.com This highly selective approach allows for accurate quantification even at very low concentrations in complex samples such as plasma or urine, by filtering out background noise from matrix components. thermofisher.comthieme-connect.com High-resolution mass spectrometry (HRMS) further enhances this process by providing highly accurate mass measurements, which aids in determining the elemental composition of metabolites and increases confidence in their identification. ijpras.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identity and Purity

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical methods used to confirm the identity and assess the purity of chlormadinone by examining its molecular structure and electronic properties.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. libretexts.orgwikipedia.org The technique works by passing infrared radiation through a sample and measuring which frequencies of light are absorbed. wikipedia.org The absorbed energy excites specific vibrational modes within the molecule's chemical bonds, such as stretching, bending, and rocking. measurlabs.com Each type of bond (e.g., C=O, O-H, C-H) vibrates at a characteristic frequency, resulting in a unique absorption spectrum that serves as a molecular "fingerprint." For chlormadinone, IR spectroscopy can confirm the presence of key functional groups, including the carbonyl groups (C=O) of the ketone and acetate moieties, as well as the various C-H and C-C bonds within its steroidal framework. By comparing the obtained spectrum to that of a known reference standard, the identity of the compound can be unequivocally confirmed. libretexts.org The absence of peaks corresponding to potential impurities (e.g., residual solvents or starting materials) also serves as a measure of compound purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule. technologynetworks.comwikipedia.org This absorption is dependent on the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. researchgate.net Molecules containing chromophores—parts of the molecule that absorb light—can be analyzed with this technique. wikipedia.org Chlormadinone possesses a conjugated α,β-unsaturated ketone system within its A-ring, which acts as a chromophore and absorbs UV light at a characteristic wavelength. According to the Beer-Lambert Law, the amount of light absorbed at this specific wavelength is directly proportional to the concentration of the compound in a solution. researchgate.net This relationship allows for the quantitative determination of chlormadinone concentration, which is a key aspect of purity assessment. A UV-Vis spectrum, a plot of absorbance versus wavelength, provides a simple and rapid method to verify compound identity by matching the wavelength of maximum absorbance (λmax) with a reference value and to quantify its purity. technologynetworks.comsci-hub.se

Immunoassays and Cell-Based Assays for Biological Activity Assessment

Enzyme-Linked Immunosorbent Assays (ELISA) for Protein Biomarker Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile, plate-based immunoassay technique used to detect and quantify the concentration of specific proteins, such as hormones, cytokines, and other biomarkers, in biological samples like serum, plasma, or cell culture supernatants. biocompare.comthermofisher.com The high specificity of the assay is derived from the interaction between an antibody and its target antigen. thermofisher.com

In the context of chlormadinone research, ELISAs are valuable for measuring changes in protein biomarkers that are modulated by the compound's biological activity. For example, to understand the downstream effects of chlormadinone's progestogenic or antiandrogenic actions, researchers can use ELISAs to quantify the levels of specific proteins whose expression is known to be regulated by progesterone (B1679170) or androgen receptor signaling pathways.

The most common format is the sandwich ELISA, where the wells of a microplate are coated with a "capture" antibody specific to the target protein. thermofisher.comsigmaaldrich.com The biological sample is added, and the protein of interest binds to the immobilized antibody. After washing away unbound components, a second "detection" antibody, which is linked to an enzyme, is added. This detection antibody binds to a different site (epitope) on the target protein, "sandwiching" it. Finally, a substrate is added, which is converted by the enzyme into a colored, fluorescent, or chemiluminescent product. The intensity of the resulting signal is proportional to the amount of protein in the sample and can be measured with a microplate reader. This allows for precise quantification of changes in biomarker levels following treatment with chlormadinone.

Reporter Gene Assays for Receptor Activation and Gene Expression

Reporter gene assays are a critical tool for investigating the functional effects of compounds like chlormadinone on nuclear receptor activity and subsequent gene expression. indigobiosciences.com These cell-based assays provide a quantitative measure of how a ligand activates or inhibits a specific receptor by linking receptor activity to the expression of an easily measurable "reporter" gene, such as luciferase or chloramphenicol (B1208) acetyltransferase (CAT). indigobiosciences.comrevvity.com

To study chlormadinone's effect on the androgen receptor (AR), for example, host cells (such as PC-3 or COS-7) are engineered to express the human AR. nih.gov These cells are also transfected with a reporter gene construct. This construct contains a promoter with specific DNA sequences known as androgen-responsive elements (AREs), which are binding sites for the activated AR. oup.com The reporter gene itself (e.g., luciferase) is placed under the control of this promoter. nih.gov

When chlormadinone is introduced, it can bind to the AR. If it acts as an agonist, it will induce a conformational change in the receptor, causing it to translocate to the nucleus and bind to the AREs in the reporter construct. This binding initiates the transcription of the luciferase gene. indigobiosciences.com The resulting luciferase enzyme can then be quantified by adding its substrate, luciferin, and measuring the light produced. The intensity of the light is directly proportional to the level of AR activation. Conversely, to test for antagonistic activity, the assay is run with a known AR agonist, and the ability of chlormadinone to reduce the light signal is measured. nih.gov

One study used a luciferase reporter gene assay in PALM cells (a PC-3 cell line stably transfected with the human androgen receptor and an MMTV-luciferase reporter gene) to evaluate the antiandrogenic activity of chlormadinone acetate (CMA). nih.gov The findings demonstrated that CMA significantly decreased the transcriptional activity of the androgen receptor. nih.gov

Research Findings on Chlormadinone Acetate (CMA) using Reporter Gene and Binding Assays nih.gov
ParameterChlormadinone Acetate (CMA)Cyproterone (B1669671) Acetate (CPA) - (Reference Antiandrogen)Assay Type
Competitive Binding (Ki)3.3 ± 1.5 x 10⁻⁸ M7.2 ± 1.3 x 10⁻⁸ MWhole Cell Binding Assay
Inhibition of AR Transcriptional Activity (at 3 x 10⁻⁷ M)40 ± 5%59 ± 6%Luciferase Reporter Gene Assay

Cell Viability and Proliferation Assays for Cellular Response Evaluation

Cell viability and proliferation assays are essential for evaluating the cellular response to chlormadinone treatment in vitro. danaher.com These assays are used to distinguish between specific pharmacological effects (like receptor modulation) and general cytotoxic effects (cell death) and to determine the impact of the compound on cell growth. danaher.comsygnaturediscovery.com

Cell Viability Assays measure the proportion of living cells in a population. danaher.com They often rely on markers of metabolic activity or membrane integrity. nih.gov

Tetrazolium Salt Assays (e.g., MTT, WST-1, XTT): These are colorimetric assays where mitochondrial dehydrogenases in metabolically active, viable cells cleave a tetrazolium salt into a colored formazan (B1609692) product. nih.govtakarabio.com The amount of color produced is proportional to the number of viable cells. The WST-1 assay is often preferred as it produces a water-soluble formazan, simplifying the protocol. takarabio.com

Lactate Dehydrogenase (LDH) Assay: This assay measures cytotoxicity by quantifying the release of the stable cytoplasmic enzyme LDH into the cell culture medium upon loss of membrane integrity, which occurs during necrosis or late-stage apoptosis. takarabio.com An increase in LDH activity corresponds to an increase in cell death.

Cell Proliferation Assays quantify the rate of cell division over time. danaher.com This is crucial for determining if a compound has a cytostatic effect (inhibits growth) rather than a cytotoxic one (kills cells). danaher.com

DNA Synthesis Measurement: Assays like the BrdU (Bromodeoxyuridine) incorporation assay measure active DNA synthesis. BrdU is a synthetic nucleoside that is incorporated into the DNA of dividing cells and can be detected with specific antibodies. sygnaturediscovery.com

Metabolic Assays Over Time: A sensitive metabolic assay like the WST-1 assay can be used to monitor changes in the number of viable cells over a time course to infer proliferation. takarabio.com

In chlormadinone research, these assays are critical for interpreting data from other experiments. For instance, when a reporter gene assay shows reduced signaling, viability assays can confirm that this is due to specific receptor antagonism and not simply because the compound killed the cells. nih.gov

Sample Preparation Strategies for Diverse Research Matrices

Effective sample preparation is a critical prerequisite for the accurate and reliable analysis of chlormadinone in diverse and complex research matrices such as plasma, serum, tissue homogenates, and cell culture media. nih.govmdpi.com The primary goals of sample preparation are to remove interfering substances (e.g., proteins, lipids, salts), concentrate the target analyte to a detectable level, and transfer it into a solvent compatible with the analytical instrument, such as an LC-MS/MS system. nih.gov

Commonly employed strategies include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. Chlormadinone, being a lipophilic steroid, will preferentially move into the organic phase, leaving behind polar, water-soluble interferences. The organic layer is then separated, evaporated, and the residue is reconstituted in a suitable solvent for analysis. While effective, LLE can be labor-intensive and use significant volumes of organic solvents. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used and often automated technique that provides cleaner extracts and higher analyte recovery compared to LLE. mdpi.com The process involves passing the liquid sample through a cartridge containing a solid sorbent. mdpi.com Based on the properties of chlormadinone and the sample matrix, different types of sorbents can be used:

Reversed-Phase (e.g., C18): For aqueous samples, the nonpolar chlormadinone is retained on the hydrophobic C18 sorbent while polar interferences pass through. The analyte is then eluted with an organic solvent.

Normal-Phase (e.g., Silica): For samples dissolved in nonpolar solvents, chlormadinone is retained on the polar silica (B1680970) sorbent.

Mixed-Mode Ion Exchange: These sorbents combine ion-exchange and reversed-phase properties for highly selective extraction from complex matrices. mdpi.com

Protein Precipitation: For serum or plasma samples, a simple and rapid first step is often protein precipitation. This is achieved by adding a water-miscible organic solvent (like acetonitrile) or an acid (like trichloroacetic acid), which denatures and precipitates the abundant proteins. After centrifugation, the supernatant containing chlormadinone can be directly analyzed or subjected to further cleanup, such as SPE. researchgate.net

Matrix Solid-Phase Dispersion (MSPD): This technique is particularly useful for solid or semi-solid samples like tissues. nih.gov The sample is blended directly with a solid sorbent (e.g., C18), which simultaneously disrupts the sample matrix and disperses the components onto the sorbent surface. The resulting material is packed into a column, and interferences are washed away before eluting chlormadinone with a small volume of solvent. researchgate.net

The choice of sample preparation strategy depends on the matrix complexity, the required sensitivity, and the analytical technique being used. nih.govnih.gov

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are foundational techniques for the purification and concentration of chlormadinone from complex sample matrices prior to chromatographic analysis. sigmaaldrich.comlongdom.org The choice between SPE and LLE depends on factors such as the sample matrix, the concentration of the analyte, and the desired level of sample cleanup. sigmaaldrich.comphenomenex.com

Solid-Phase Extraction (SPE) is a chromatographic technique used to isolate analytes from a liquid sample by partitioning them between a solid stationary phase and the liquid mobile phase. sigmaaldrich.com For chlormadinone analysis, SPE offers high recovery rates and effective removal of interfering compounds. acs.orgnih.gov Different sorbents can be utilized depending on the specific application. For instance, C18 SPE cartridges are commonly used for the extraction of chlormadinone acetate from plasma and environmental water samples. nih.govnih.gov

In a study determining 15 steroidal hormones in environmental waters, C18 solid-phase disk extraction (SPDE) demonstrated satisfactory recovery rates for chlormadinone-17-acetate, ranging from 75.6% to 101.4%. nih.gov Another method for analyzing endocrine disruptors in surface water also utilized SPE for sample preparation, achieving low limits of quantitation in the sub-ng/L range. nih.gov The versatility of SPE allows for method consolidation, where multiple drug classes can be extracted using a single sorbent type, saving time and solvent. phenomenex.com Automated SPE systems further enhance throughput and precision, reducing operator-dependent variability. americanpharmaceuticalreview.com

Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. longdom.orgphenomenex.com This technique is particularly useful for separating non-polar compounds like chlormadinone from polar sample components. phenomenex.com For the analysis of chlormadinone acetate in cattle tissues, a method involving LLE was developed where the compound was partitioned into carbon tetrachloride from methanol extracts of muscle, liver, and kidney, and into acetonitrile from hexane-dissolved fat samples. oup.com

In a confirmatory analysis of acetylgestagens in bovine and porcine plasma, a combination of matrix-assisted LLE followed by C18 SPE was employed. nih.govresearchgate.net This multi-step cleanup procedure highlights that LLE and SPE can be used in conjunction to achieve a high degree of sample purity, which is often necessary for sensitive detection by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.neteijppr.com LLE is considered superior to protein precipitation in some cases due to its ability to effectively remove nonpolar compounds that could interfere with the analysis. nih.gov

Table 1: Comparison of SPE and LLE for Chlormadinone Analysis

Feature Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE)
Principle Partitioning between a solid sorbent and a liquid sample. sigmaaldrich.com Partitioning between two immiscible liquid phases. longdom.orgphenomenex.com
Selectivity High, tunable by sorbent choice (e.g., C18, polymeric). sigmaaldrich.comphenomenex.com Moderate to high, dependent on solvent choice and pH. phenomenex.com
Automation Readily automated for high throughput. americanpharmaceuticalreview.com Can be automated, but often performed manually.
Solvent Usage Generally lower than traditional LLE. acs.org Can be solvent-intensive. phenomenex.com
Common Application for Chlormadinone Extraction from plasma, water, and tissue. nih.govnih.govnih.gov Extraction from plasma and tissues. oup.comresearchgate.net

Protein Precipitation and Ultrafiltration for Biological Sample Clean-up

For the analysis of chlormadinone in biological samples such as plasma or serum, the removal of proteins is a mandatory step to prevent column clogging and matrix effects in subsequent analyses. restek.comabcam.com Protein precipitation and ultrafiltration are two common methods to achieve this. mdpi.commdpi.com

Protein Precipitation (PPT) is a widely used method due to its simplicity, speed, and low cost. restek.com It involves the addition of a precipitating agent, such as an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid), to the biological sample. restek.commdpi.com This causes the proteins to denature and precipitate out of the solution, after which they can be separated by centrifugation. chromatographyonline.com The supernatant, containing the analyte of interest, is then collected for analysis. chromatographyonline.com

While effective, PPT can lead to issues such as the co-precipitation of the analyte or insufficient removal of all interfering substances. restek.com The high concentration of organic solvent in the final extract can also negatively affect chromatographic peak shape if injected directly into a reversed-phase LC system. restek.com To mitigate this, additional steps like evaporation and reconstitution in a weaker solvent may be necessary. restek.com

Ultrafiltration (UF) is a membrane-based separation technique that separates molecules based on size. mdpi.commerckmillipore.com In the context of bioanalysis, UF is used to separate free, unbound drug from protein-bound drug in plasma or serum. merckmillipore.com The sample is placed in a device containing a semipermeable membrane with a specific molecular weight cut-off and subjected to centrifugal force. mdpi.com Water and small molecules, including unbound chlormadinone, pass through the membrane, while proteins and protein-bound drug are retained. mdpi.com

UF is advantageous as it is rapid and can be performed without diluting the sample or altering its physiological pH. merckmillipore.com However, a key limitation is the potential for non-specific binding of the analyte to the membrane or the device itself, which can lead to an underestimation of the free drug concentration. mdpi.com Careful selection of the membrane material and validation of the method are crucial to ensure accurate results. mdpi.comnih.gov Studies have shown that for some analyses, ultrafiltration results in efficient sample concentration and desalting. nih.gov

Table 2: Overview of Protein Removal Techniques for Chlormadinone Bioanalysis

Method Principle Advantages Disadvantages
Protein Precipitation Denaturation and precipitation of proteins using solvents or acids. restek.commdpi.com Fast, simple, inexpensive. restek.com Can have co-precipitation, potential for chromatographic interference from high organic content. restek.com
Ultrafiltration Size-based separation using a semipermeable membrane. mdpi.commerckmillipore.com Rapid, maintains physiological conditions, separates free from bound drug. mdpi.commerckmillipore.com Potential for non-specific binding of analyte to the membrane. mdpi.com

Conceptual Frameworks for Mechanistic Applications of Chlormadinone

Theoretical Basis for Modulation of Reproductive Physiology in Research

Chlormadinone's primary mechanism of action involves its interaction with progesterone (B1679170) receptors, leading to a cascade of effects that modulate reproductive functions. patsnap.comnih.gov

Endocrine Disrupting Potential and Mechanistic Investigations

As a synthetic progestin, chlormadinone (B195047) acetate (B1210297) (CMA) functions as an endocrine disruptor by design, interacting with the body's hormonal signaling pathways. patsnap.comnih.gov Its primary mechanism involves binding to progesterone receptors, mimicking the effects of natural progesterone. patsnap.compatsnap.com This binding activity is central to its ability to regulate the menstrual cycle and inhibit ovulation. patsnap.compatsnap.com

Mechanistic investigations have revealed that CMA suppresses the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. patsnap.com This, in turn, reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which are essential for follicular development and ovulation. patsnap.compatsnap.com

Furthermore, CMA exhibits anti-androgenic properties by blocking androgen receptors and inhibiting the enzyme 5-alpha-reductase, which converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). patsnap.comnih.gov This dual action contributes to its therapeutic effects in androgen-dependent conditions. From an environmental perspective, the production of active pharmaceutical ingredients like chlormadinone acetate is facing increased scrutiny regarding its ecological impact, with a push towards more sustainable and "green" manufacturing processes. pmarketresearch.com

Influence on Gonadal Steroidogenesis in Experimental Models

Chlormadinone acetate exerts a significant influence on gonadal steroidogenesis, primarily through its potent antigonadotropic effects. wikipedia.org By suppressing the secretion of LH and FSH, CMA effectively inhibits the production of sex hormones by the gonads. wikipedia.orgresearchgate.net

In experimental models, administration of CMA has been shown to cause a substantial decrease in circulating levels of both testosterone and estradiol (B170435). wikipedia.org For instance, studies in male rats have demonstrated a significant fall in plasma testosterone levels during treatment with chlormadinone acetate. jst.go.jp This effect is attributed to the inhibition of testosterone biosynthesis in the testes. jst.go.jp Similarly, in women, CMA suppresses ovarian androgen production. researchgate.net

The antiandrogenic activity of CMA is also mediated by its ability to competitively inhibit the binding of androgens to their receptors and to reduce the activity of 5-alpha-reductase. nih.gov This multifaceted mechanism underscores its potent regulation of steroid hormone synthesis and action.

Regulation of Uterine and Ovarian Functions in Preclinical Studies

Chlormadinone acetate (CMA) significantly regulates uterine and ovarian functions, primarily through its progestogenic and antigonadotropic activities. patsnap.comwikipedia.org In preclinical studies, CMA has been shown to induce profound changes in the endometrium, the lining of the uterus. patsnap.com It alters the normal cyclical changes of the endometrium, making it less receptive to implantation. patsnap.compatsnap.com This includes suppressing endometrial thickness. researchgate.netnih.gov Studies have shown a decrease in endometrial thickness from a baseline of 8.7mm to 5.6mm after six medication cycles. researchgate.net This endometrial transformation is a key component of its contraceptive efficacy. patsnap.com

CMA also affects cervical mucus, causing it to become thicker and more viscous, which creates a barrier that hinders sperm penetration. patsnap.compatsnap.com

At the ovarian level, CMA's primary function is the inhibition of ovulation. patsnap.compatsnap.com It achieves this by suppressing the secretion of gonadotropins (LH and FSH), which in turn prevents follicular growth and maturation. patsnap.comresearchgate.net Studies have demonstrated that CMA administration leads to a profound suppression of follicular development. nih.gov While low continuous doses may only slightly interfere with estrogen excretion, they have a marked effect on the midcycle LH-peak, a crucial event for ovulation. oup.com In some cases, a distinct "ovulatory" estrogen or pregnanediol (B26743) excretion pattern was observed without a corresponding midcycle LH peak, suggesting a disruption of the normal ovulatory process. oup.com

The table below summarizes the effects of Chlormadinone Acetate on uterine and ovarian parameters based on preclinical findings.

ParameterEffect of Chlormadinone AcetateReference
Uterine Function
Endometrial ThicknessSuppressed researchgate.netnih.gov
Endometrial ReceptivityAltered to become less suitable for implantation patsnap.compatsnap.com
Cervical MucusIncreased viscosity, creating a barrier to sperm patsnap.compatsnap.com
Ovarian Function
OvulationInhibited patsnap.compatsnap.com
Follicular DevelopmentSuppressed researchgate.netnih.gov
Midcycle LH-PeakAbolished or significantly affected oup.com

Hypothesized Roles in Cellular Homeostasis and Disease Pathways

Beyond its well-established effects on reproductive physiology, research suggests that chlormadinone may have broader roles in cellular processes and disease modulation.

Anti-inflammatory Properties in Cellular Models and Preclinical Systems

Chlormadinone acetate (CMA) has demonstrated potential anti-inflammatory properties in various experimental settings. In endometrial explants from women with endometriosis, CMA consistently inhibited the synthesis of cyclooxygenase-2 (COX-2) and the release of prostaglandin (B15479496) F2α, key mediators of inflammation. oup.com This effect was found to be more potent compared to other progestins like dienogest (B1670515) and drospirenone. oup.com

The anti-inflammatory action of CMA is hypothesized to be beneficial in conditions characterized by chronic inflammation. For instance, in endometriosis, where inflammation plays a crucial role in the pathophysiology, the ability of progestins like CMA to inhibit inflammatory pathways is a key therapeutic mechanism. oup.com Studies have also investigated the effect of CMA on cytokine responses, with some research suggesting a differential regulation of interleukins, such as IL-1β and its receptor antagonist IL-1ra, in response to stimuli like exercise. nih.gov While the precise mechanisms are still under investigation, these findings point towards a modulatory role for CMA in inflammatory processes.

Modulatory Effects on Angiogenesis and Neovascularization

The role of chlormadinone acetate (CMA) in the regulation of angiogenesis, the formation of new blood vessels, is an area of ongoing investigation with some conflicting reports. Some studies suggest that certain progestogens can inhibit neovascularization. For example, dienogest has been shown to inhibit tumor cell-induced angiogenesis. iarc.fr

Conversely, other research points to a potential lack of anti-angiogenic effect for CMA. One study noted that medroxyprogesterone (B1676146) acetate exhibited anti-angiogenic activity, while other progestins, including chlormadinone acetate, did not. researcher.life The complex process of angiogenesis is crucial in both normal physiological processes, like wound healing and the formation of the corpus luteum, and in pathological conditions such as tumor growth and metastasis. google.com The potential for hormonal agents to modulate these pathways is of significant interest. For instance, some progestins have been shown to inhibit angiogenesis induced by factors like basic fibroblast growth factor (bFGF) and transforming growth factor-alpha (TGF-α). iarc.fr Further research is required to fully elucidate the specific effects of chlormadinone on angiogenesis and neovascularization pathways and to determine its potential therapeutic applications in this context.

Role in Fibrosis and Tissue Remodeling at a Cellular Level

Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scarring and disruption of normal tissue architecture. The central cellular player in this process is the myofibroblast, a specialized fibroblast phenotype. Following tissue injury, resident fibroblasts and other precursor cells can differentiate into myofibroblasts. dupuytrens.org These cells are characterized by the expression of α-smooth muscle actin (α-SMA) and have a high capacity for synthesizing ECM components like collagen and fibronectin. nih.gov The persistence of myofibroblasts is considered a key factor in the progression of fibrotic diseases. dupuytrens.org

The transformation and activation of these cells are driven by a variety of signaling molecules, with Transforming Growth Factor-beta (TGF-β) being a central fibrogenic cytokine. frontiersin.org TGF-β promotes the differentiation of fibroblasts into myofibroblasts, which in turn deposit large amounts of ECM. frontiersin.org This process is part of a complex tissue remodeling cycle that, when dysregulated, leads to pathological fibrosis. dupuytrens.org

Chemokines also play a significant role by recruiting inflammatory cells and myofibroblast precursors to the site of injury. nih.gov For instance, chemokines like CCL2 and CCL3 are known to be profibrotic mediators by attracting mononuclear phagocytes. nih.gov Furthermore, certain cytokines associated with T-helper 2 (Th2) immune responses, such as Interleukin-13 (IL-13), are potent regulators of tissue remodeling. IL-13 can stimulate the production of TGF-β, further driving fibroblast activation and collagen deposition. nih.gov

While the general mechanisms of fibrosis are well-documented, specific research directly detailing the role of Chlormadinone at the cellular level of fibrosis and tissue remodeling is limited in the available literature. However, as a steroidal progestin, its influence would theoretically be mediated through its interaction with progesterone and androgen receptors, which can modulate various cellular signaling pathways involved in inflammation and cell proliferation.

Influence on Immune Cell Function and Immunomodulation

Direct studies on Chlormadinone's specific impact on immune cells are not extensively detailed in the provided research. However, studies on other progestins offer a framework for potential mechanisms. For example, Medroxyprogesterone acetate (MPA), another widely used progestin, has been shown to inhibit the activation of primary human T cells and plasmacytoid dendritic cells (pDCs) at physiological concentrations. nih.gov In contrast, other progestins like norethisterone (NET) and levonorgestrel (B1675169) (LNG) did not show detectable immunosuppressive activity on these cells. nih.gov This suggests that the immunomodulatory effects can be specific to the particular progestin compound. nih.gov Given that MPA demonstrates immunosuppressive properties, it raises the possibility that other progestins could have similar, though not identical, effects on immune cell function. nih.gov The potential for immunomodulation is a critical aspect of a compound's biological profile, as it can influence susceptibility to infections and the progression of inflammatory conditions. actasdermo.orgfrontiersin.org

Structure-Based Research Design Principles Applied to Chlormadinone Analogues

The development of novel therapeutic agents often relies on understanding the relationship between a molecule's three-dimensional structure and its biological activity. For Chlormadinone, a synthetic progestin, these principles are applied to design analogues with improved potency, selectivity, and pharmacokinetic profiles.

Computational Docking and Molecular Dynamics Simulations of Receptor Interactions

Computational methods are powerful tools for investigating how a ligand, such as a Chlormadinone analogue, interacts with its biological target, typically a hormone receptor.

Molecular Docking is an in silico technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method evaluates various possible binding poses and ranks them using a scoring function to estimate the binding affinity. nih.gov It is a cornerstone of virtual screening, where large libraries of compounds are computationally tested for their potential to bind to a specific target. plos.org

Molecular Dynamics (MD) Simulations complement docking by providing a dynamic view of the ligand-receptor complex over time. plos.org While docking provides a static snapshot, MD simulations model the movements of every atom in the complex, including the protein, the ligand, and surrounding solvent molecules. nih.gov This allows for a more accurate assessment of the stability of the binding pose identified by docking, the flexibility of the receptor's binding site, and the calculation of binding free energies, which are more reliable than docking scores alone. plos.orgfrontiersin.org Combining docking with MD simulations provides a robust protocol to understand interaction energies and the dynamic behavior of the ligand-receptor complex. nih.govplos.org

The typical workflow for these simulations is outlined in the table below.

StepTechniquePurposeKey Outputs
1Molecular DockingPredict the binding mode of Chlormadinone analogues in the target receptor (e.g., progesterone receptor).Binding poses, docking scores, key interacting amino acid residues.
2Molecular Dynamics (MD) SimulationAssess the stability of the docked complex and refine the binding pose.Trajectory of atomic motion, Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), binding free energy (e.g., via MM/GBSA). frontiersin.orgchemrxiv.org
3AnalysisIdentify stable and high-affinity binders for further development.Prioritized list of Chlormadinone analogues with predicted high efficacy.

Pharmacophore Modeling for Novel Ligand Discovery

Pharmacophore modeling is another key computational strategy in drug design that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. researchgate.net

A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for receptor binding. nih.gov These models can be generated in two primary ways:

Ligand-Based Modeling: When the 3D structure of the receptor is unknown, a model is built by superimposing a set of known active ligands and extracting their common chemical features. nih.gov

Structure-Based Modeling: When the receptor structure is available, a pharmacophore can be derived directly from the key interaction points within the receptor's binding site. dovepress.com

Once created, the pharmacophore model serves as a 3D query for searching large compound databases to identify new molecules that match the required features, a process known as virtual screening. dovepress.com This approach is highly effective for discovering novel scaffolds that may have improved properties over existing ligands. scispace.com For Chlormadinone analogues, a pharmacophore model would capture the essential steroid scaffold and the specific substitutions that confer its progestogenic activity.

Pharmacophore FeatureDescriptionPotential Role in Chlormadinone Activity
Hydrogen Bond AcceptorAn atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen).Interacting with specific amino acid residues in the receptor binding pocket.
Hydrogen Bond DonorAn atom or group that can donate a hydrogen bond (e.g., hydroxyl group).Forming key hydrogen bonds to anchor the ligand in the receptor.
Hydrophobic VolumeA non-polar region of the molecule.Fitting into hydrophobic pockets within the receptor, contributing to binding affinity.
Aromatic RingA flat, cyclic, conjugated ring system.Engaging in pi-pi or cation-pi stacking interactions with receptor side chains.

Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. medcraveonline.com The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series will lead to changes in their biological activity. wikipedia.org

A QSAR model takes the form of a mathematical equation: Activity = f(Molecular Descriptors) + error wikipedia.org

The process involves several key steps:

Data Set Preparation: A collection of Chlormadinone analogues with experimentally measured biological activities (e.g., receptor binding affinity, progestational effect) is assembled. This set is typically divided into a training set to build the model and a test set to validate its predictive power. nih.gov

Descriptor Calculation: For each molecule, a wide range of numerical "descriptors" are calculated. These can represent physicochemical properties (e.g., lipophilicity, molecular weight), electronic properties, or 3D structural features. jocpr.com

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that best correlates the descriptors with the observed biological activity for the compounds in the training set. nih.gov

Validation: The model's predictive ability is rigorously tested using the independent test set and statistical cross-validation techniques to ensure it is robust and not overfitted. jocpr.comnih.gov

A validated QSAR model can be used to predict the activity of new, yet-to-be-synthesized Chlormadinone analogues, thereby prioritizing the most promising candidates for synthesis and experimental testing. This significantly accelerates the drug discovery process by reducing the number of compounds that need to be physically created and tested. medcraveonline.comjocpr.com

ComponentDescriptionExample for Chlormadinone Analogues
Dataset A series of compounds with known structures and biological activities.A set of 50 Chlormadinone derivatives with measured progesterone receptor binding affinities.
Descriptors Numerical values representing molecular properties.LogP (lipophilicity), molecular weight, dipole moment, number of hydrogen bond donors/acceptors.
Mathematical Model An equation linking descriptors to activity.A regression equation predicting binding affinity based on a combination of selected descriptors.
Validation Statistical assessment of the model's predictive power.High correlation coefficient (R²) for the training set and good predictive accuracy for an external test set. nih.gov

Future Directions and Emerging Research Avenues for Chlormadinone

Elucidation of Novel Molecular Targets and Signaling Pathways

Chlormadinone's primary activities are mediated by its high-affinity binding to the progesterone (B1679170) receptor and its competitive antagonism of the androgen receptor. researchgate.netpharmacompass.com It also possesses weak glucocorticoid receptor (GR) antagonist activity. nih.gov These interactions are considered its canonical signaling pathways.

Future research will likely focus on identifying potential non-canonical interactions. This could involve investigating whether chlormadinone (B195047) or its metabolites interact with other nuclear receptors or orphan receptors that have not yet been associated with its activity. Research into the tissue-specific effects of chlormadinone metabolites, such as 3α-Hydroxy-CMA and 3β-Hydroxy-CMA, could provide clues to novel targets beyond the reproductive system. vulcanchem.com Exploring these less-understood interactions is crucial for a comprehensive understanding of its biological effects.

Table 1: Established Receptor Interactions of Chlormadinone Acetate (B1210297) (CMA)

ReceptorType of InteractionImplicationReference
Progesterone Receptor (PR)Potent AgonistContraceptive and progestogenic effects nih.gov, researchgate.net, wikipedia.org
Androgen Receptor (AR)AntagonistAnti-androgenic effects (e.g., in acne, prostate cancer) nih.gov, researchgate.net, pharmacompass.com
Glucocorticoid Receptor (GR)Weak AntagonistMinor contribution to overall hormonal activity nih.gov

Emerging evidence suggests that steroid hormones can have effects independent of nuclear receptor signaling, including direct actions on cellular organelles.

Mitochondrial Interactions: A significant avenue of future research is the exploration of chlormadinone's impact on mitochondrial function. A high-throughput screening study of FDA-approved drugs identified chlormadinone as a dose-dependent inhibitor of mitochondrial oxygen consumption in retinal ganglion cells after 24 hours of exposure. nih.gov This finding suggests a previously unrecognized "mitofunctional effect." Further studies are needed to elucidate the precise mechanism of this inhibition—whether it involves direct interaction with components of the electron transport chain, effects on mitochondrial membrane potential, or modulation of mitochondrial biogenesis. nih.govcreative-diagnostics.com Understanding this interaction could reveal new therapeutic applications or explain certain off-target effects.

Nuclear Pore Complex Interactions: The nuclear envelope, including the nuclear pore complexes (NPCs), plays a critical role in regulating nucleocytoplasmic transport and organizing the genome. nih.govmdpi.com Recent research has shown that NPCs are not merely passive channels but actively interact with chromatin to influence gene regulation. mdpi.comelifesciences.org While no direct studies have linked chlormadinone to NPCs, this remains a plausible and unexplored area of research. Future investigations could explore whether chlormadinone, as a lipophilic steroid that acts on nuclear receptors, might influence the interaction of chromatin with NPCs, thereby modulating gene expression in a novel way. Such studies would pioneer a new understanding of how steroid hormones can influence nuclear architecture and function. nih.govgoogleapis.comepo.org

Development of Advanced Preclinical Models for Enhanced Translational Research

To better predict the human response to chlormadinone and to conduct more detailed mechanistic studies, researchers are moving beyond traditional cell culture and animal models toward more sophisticated preclinical platforms.

Standard animal models can have limitations due to differences in physiology and immune responses compared to humans. imrpress.com Humanized animal models, which involve engrafting immunodeficient mice with human cells, tissues, or genes, offer a more clinically relevant in vivo system. criver.comnih.gov

For chlormadinone research, developing humanized mice that express human progesterone and androgen receptors in specific tissues (e.g., prostate, endometrium) would be a significant step forward. Such models would allow for a more accurate investigation of chlormadinone's dual anti-androgenic and progestogenic effects, its metabolism, and its efficacy in disease models, such as the prostate cancer model where its efficacy has already been tested in conventional mice. waocp.org These advanced models could bridge the gap between preclinical findings and clinical outcomes, particularly in studying hormone-dependent diseases. imrpress.comcriver.com

Organ-on-a-chip (OOC) technologies are microfluidic devices that recreate the key functional units of human organs in vitro. nih.govmdpi.com These systems allow for the study of tissue-level physiology, multicellular structures, and tissue-tissue interfaces under controlled microenvironments. mdpi.comnih.gov

The development of OOC models of the female reproductive tract, which respond to hormonal cycles of estrogen and progesterone, provides an ideal platform for future chlormadinone research. leeds.ac.uknorthwestern.edu An "endometrium-on-a-chip," for example, could be used to study the complex effects of chlormadinone on endometrial cells, stromal-epithelial interactions, and vascularization in real-time. nih.gov These models would enable precise control over hormone concentrations, allowing researchers to dissect complex signaling pathways and interactions that are difficult to study in vivo. nih.govleeds.ac.uk

Patient-derived xenograft (PDX) models involve implanting tumor tissue from a patient directly into an immunodeficient mouse. mdpi.com A key advantage of PDX models is that they retain the cellular and structural heterogeneity of the original human tumor, making them a powerful tool for translational cancer research. oncodesign-services.comoup.com

Given chlormadinone's use in treating hormone-dependent conditions like prostate cancer, PDX models are a particularly promising avenue for future research. waocp.orgmims.com Establishing PDX models from patients with hormone-sensitive or castration-resistant prostate cancer would allow for detailed mechanistic studies into how chlormadinone exerts its anti-androgenic effects. aging-us.com These models can be used to identify biomarkers that predict patient response to chlormadinone, investigate mechanisms of resistance, and test combination therapies in a clinically relevant setting. oncodesign-services.comresearchgate.net

Table 2: Potential Applications of Advanced Preclinical Models in Chlormadinone Research

Model TypeDescriptionPotential Application for Chlormadinone ResearchReference
Humanized Animal Models Immunodeficient mice engrafted with human cells, tissues, or genes.Study of chlormadinone's effect on human progesterone/androgen receptors in an in vivo context; improved prediction of human-specific responses. imrpress.com, criver.com, nih.gov
Organ-on-a-Chip (OOC) Systems Microfluidic devices mimicking functional units of human organs.Mechanistic studies of chlormadinone's effect on complex tissues (e.g., endometrium, prostate) and tissue-tissue interactions under dynamic flow. nih.gov, nih.gov, mdpi.com
Patient-Derived Xenograft (PDX) Models Implantation of patient tumor tissue into immunodeficient mice.Investigation of chlormadinone's efficacy and mechanisms of action in heterogeneous, clinically relevant hormone-dependent tumors (e.g., prostate cancer). oncodesign-services.com, aging-us.com, oup.com

Integration with Systems Biology and Omics Approaches

Future research on chlormadinone is poised to benefit significantly from the integration of systems biology and high-throughput "omics" technologies. These approaches move beyond the traditional, single-target view of drug action to provide a holistic understanding of a compound's effects on complex biological systems. nih.govnih.gov By analyzing the intricate networks of genes, proteins, and metabolites, researchers can uncover the full spectrum of chlormadinone's molecular interactions and physiological consequences. frontiersin.orgmdpi.com

Multi-omics Data Integration for Holistic Understanding of Chlormadinone Effects

A comprehensive understanding of chlormadinone's biological impact requires the integration of multiple layers of molecular data. nih.gov Multi-omics approaches combine data from genomics, transcriptomics, proteomics, and metabolomics to construct a detailed picture of how chlormadinone modulates cellular functions. nih.govresearchgate.net This integrated analysis can reveal the flow of information from genetic predisposition to phenotypic outcomes, bridging the gap between genotype and phenotype. nih.govfrontlinegenomics.com For instance, by combining transcriptomic and proteomic data, researchers can identify not only which genes are activated or suppressed by chlormadinone but also whether these changes translate into altered protein levels, which more directly influence cellular activity. nih.gov

This holistic view is crucial for understanding the systemic effects of chlormadinone. nih.gov Such approaches can help prioritize driver genes and molecular pathways affected by the compound, leading to the discovery of novel biomarkers and a deeper insight into its mechanisms of action. frontlinegenomics.com The application of multi-omics is expected to elucidate the complex interplay between different biological molecules in response to chlormadinone, moving beyond a one-dimensional analysis to a systemic understanding. researchgate.net

Table 1: Potential Omics Data for Integration in Chlormadinone Research

Omics LayerDescriptionPotential Application to Chlormadinone Research
Genomics Study of the complete set of DNA (genome), including genetic variations. frontiersin.orgIdentifying genetic polymorphisms that influence individual responses to chlormadinone.
Transcriptomics Analysis of the complete set of RNA transcripts (transcriptome) to quantify gene expression. nih.govDetermining which genes are up- or down-regulated in cells or tissues upon chlormadinone exposure.
Proteomics Large-scale study of proteins (proteome), their structures, and functions. nih.govnih.govMeasuring changes in protein expression and post-translational modifications to understand downstream effects of gene regulation by chlormadinone.
Metabolomics Systematic study of the unique chemical fingerprints that specific cellular processes leave behind (metabolome). nih.govIdentifying alterations in metabolic pathways and endogenous metabolite profiles following chlormadinone administration.
Epigenomics Study of the complete set of epigenetic modifications on the genetic material of a cell (epigenome). mdpi.comInvestigating how chlormadinone might influence epigenetic markers, affecting long-term gene expression.

Network Pharmacology Approaches to Predict Polypharmacology

Network pharmacology represents a paradigm shift in drug discovery, moving from the "one drug, one target" model to a more holistic, systems-level perspective. tcmsp-e.comnih.gov This approach evaluates the complex interactions between a drug, its multiple targets, and the broader network of biological pathways involved in a disease. mdpi.comresearchgate.net Many effective drugs achieve their therapeutic effects by modulating multiple proteins rather than a single target, a concept known as polypharmacology. nih.govnih.gov

For chlormadinone, network pharmacology can be used to map its unexplored target space and predict its polypharmacological profile. nih.gov By integrating data on drug-target interactions, protein-protein interaction networks, and disease-associated pathways, researchers can construct comprehensive network models. researchgate.net These models can help predict new therapeutic indications for chlormadinone and understand the molecular basis for its known effects. This approach is particularly valuable for complex conditions where robust biological systems and pathway redundancy can limit the efficacy of single-target agents. tcmsp-e.com Ultimately, network pharmacology aims to design multi-target therapies that can perturb disease-associated networks for a more effective therapeutic outcome. mdpi.comtcmsp-e.com

Exploration of Novel Chemical Space for Chlormadinone Derivatives

The development of new chlormadinone derivatives with improved efficacy, selectivity, or pharmacokinetic properties is a key avenue for future research. This involves exploring novel chemical spaces by synthesizing and evaluating new analogues of the parent compound.

High-Throughput Synthesis and Screening of Libraries

High-throughput synthesis and screening are powerful tools for rapidly generating and evaluating large libraries of chemical compounds. medchemexpress.com By automating the synthesis process, researchers can create a diverse array of chlormadinone derivatives with modifications at various positions of the steroid scaffold. These compound libraries can then be subjected to high-throughput screening assays to quickly identify molecules with desired biological activities.

For example, a library of chlormadinone analogues could be screened for enhanced affinity and selectivity towards the progesterone receptor or for novel activity against other nuclear receptors. This approach accelerates the discovery process, allowing for the efficient exploration of structure-activity relationships. Commercially available high-throughput bioactive compound libraries already include chlormadinone acetate, indicating its relevance in broad screening campaigns. medchemexpress.com Applying this methodology specifically to focused libraries of new chlormadinone derivatives could yield next-generation compounds with optimized therapeutic profiles.

Artificial Intelligence and Machine Learning in Ligand Discovery for Chlormadinone Analogues

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid and cost-effective identification of novel drug candidates. mednexus.orgmdpi.com These computational tools can analyze vast datasets of chemical structures and biological activities to learn the complex relationships that govern drug-target interactions. mdpi.com In the context of chlormadinone, AI and ML algorithms can be trained on existing data for steroidal compounds and their known targets to predict the properties of new, virtual analogues.

Table 2: Hypothetical AI/ML Workflow for Chlormadinone Analogue Discovery

StepDescriptionAI/ML Tool/Technique
1. Data CollectionAggregate data on known progestins, their chemical structures, binding affinities, and biological activities.Public and private chemical databases.
2. Model TrainingTrain a machine learning model to learn the relationship between molecular structure and progestogenic/antiandrogenic activity. nih.govGraph Neural Networks (GNNs), Support Vector Machines (SVMs), or Deep Neural Networks (DNNs). mdpi.comnih.gov
3. Virtual Library GenerationUse a generative model to design a large virtual library of novel chlormadinone analogues.Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs).
4. In Silico Screening & ScoringUse the trained model to predict the binding affinity and other properties of the virtual compounds. mdpi.comPredictive ML models, molecular docking simulations.
5. Candidate PrioritizationRank the virtual compounds based on their predicted profiles to select a small, promising subset for synthesis.Multi-parameter optimization algorithms.
6. Synthesis & Experimental ValidationSynthesize the prioritized candidates and test their activity in biological assays.Automated synthesis planning (e.g., RXN for Chemistry). eu-openscreen.eu

Methodological Innovations in Chlormadinone Research

Advancements in chlormadinone research will also depend on methodological innovations in both its synthesis and analysis. Improved methods for synthesizing chlormadinone acetate and its derivatives can make the process more efficient and economical. For example, historical patents describe multi-step synthetic routes from starting materials like 17α-acetoxy-6,7α-oxido-4-pregnene-3,20-dione, utilizing reagents such as hydrogen chloride and dehydrogenating agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). google.com Future innovations could focus on developing greener, more streamlined synthetic pathways.

Furthermore, research into the biotransformation of chlormadinone offers a novel methodological approach. Studies have investigated the use of microorganisms like Arthrobacter simplex and Bacillus sphaericus to convert chlormadinone acetate into its derivative, delmadinone (B137183) acetate. researchgate.net Optimizing these biotransformation processes could provide an alternative, enzymatic route for producing derivatives. researchgate.net

On the analytical front, the development of more sensitive and specific detection methods is crucial. High-performance liquid chromatography (HPLC) is a standard method for determining chlormadinone acetate concentrations, separating it from related compounds. google.comgoogle.com Future innovations might include the coupling of HPLC with advanced mass spectrometry techniques for more detailed structural elucidation of metabolites and derivatives, or the development of novel biosensors for rapid, real-time monitoring.

Development of Highly Sensitive and Specific Analytical Techniques

The accurate quantification of chlormadinone acetate (CMA) and its metabolites is crucial for pharmacokinetic studies, therapeutic monitoring, and ensuring food safety. clearsynth.comnih.gov Researchers are continuously working on developing more sensitive and specific analytical methods to overcome the challenges posed by complex biological and environmental samples. nih.gov

Historically, methods like ultraviolet (UV) absorption spectrophotometry and colorimetric procedures were used, but they often lacked specificity and required extensive sample cleanup, especially for low-concentration samples like animal feed. oup.com Gas chromatography (GC) with electron capture detection offered an improvement due to the molecule's chlorine atom and conjugated carbonyl system, which are ideal for this detection method. oup.com

Currently, liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the preferred methods for their high sensitivity and selectivity without the need for derivatization. nih.govacs.org These techniques have been instrumental in analyzing gestagens, including CMA, in various matrices like animal fat, liver, and water samples. acs.orgresearchgate.net For instance, a highly sensitive LC-MS/MS method was developed to quantify 60 different steroids, including chlormadinone, in wastewater and surface water, achieving low limits of quantification (LOQ) in the nanogram per liter (ng/L) range. researchgate.netbmuv.de

Recent advancements aim to simplify sample preparation, reducing time and solvent consumption. acs.org The development of simplified liquid chromatography-mass spectrometry methods for gestagen analysis in animal fat has shown promise in providing faster and more cost-effective results compared to conventional methods that involve time-consuming steps like solid-phase extraction (SPE). acs.org

Immunoassays also represent a valuable tool for detecting CMA. A time-resolved fluoroimmunoassay (TR-FIA) was developed for serum CMA, demonstrating high sensitivity with a detection limit of 51 pg/ml. nih.gov This method, however, required a chromatographic step to separate polar metabolites from the parent compound to ensure specificity. nih.gov Similarly, a heterologous enzyme-linked immunosorbent assay (ELISA) was developed for the rapid screening of acetylgestagen residues in animal fat, showing good cross-reactivity with CMA. capes.gov.br

The use of stable isotopes, such as carbon-13 and deuterium-labeled chlormadinone, is another emerging area. clearsynth.com These isotopes can be used as internal standards in analytical methods to improve accuracy and also to trace the metabolism and pharmacokinetics of the drug in research settings. clearsynth.com

Table 1: Comparison of Analytical Methods for Chlormadinone

Analytical Method Sample Matrix Key Findings & Limitations
UV Spectrophotometry Pharmaceutical preparations, high-level premixes Suffers from background absorption and lacks specificity in complex matrices like final feeds. oup.com
Gas Chromatography (GC) with Electron Capture Detection Animal feeds and premixes Offers good sensitivity due to the molecular structure of chlormadinone acetate. oup.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Animal fat, liver, wastewater, surface water Highly sensitive and selective, considered the preferred method. acs.orgresearchgate.netbmuv.de Allows for simultaneous determination of multiple steroids. researchgate.netbmuv.de
Time-Resolved Fluoroimmunoassay (TR-FIA) Human serum Highly sensitive for pharmacokinetic studies, but requires chromatographic separation of metabolites for specificity. nih.gov

| Enzyme-Linked Immunosorbent Assay (ELISA) | Animal fat | Suitable for rapid screening of multiple acetylgestagen residues. capes.gov.br |

Q & A

Q. How should interdisciplinary teams allocate tasks in Chlormadinone research spanning synthesis, pharmacology, and computational modeling?

  • Methodological Answer : Define milestones using a Gantt chart, assigning synthetic chemistry to specialists in steroid analogs, pharmacological assays to hormone biologists, and modeling to computational chemists. Hold biweekly cross-team reviews to align datasets and resolve workflow conflicts .

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